molecular formula C15H21N5O4S B15573921 Vizenpistat CAS No. 2687222-58-6

Vizenpistat

Número de catálogo: B15573921
Número CAS: 2687222-58-6
Peso molecular: 367.4 g/mol
Clave InChI: KZXIIZCLNZSOEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vizenpistat is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2687222-58-6

Fórmula molecular

C15H21N5O4S

Peso molecular

367.4 g/mol

Nombre IUPAC

4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide

InChI

InChI=1S/C15H21N5O4S/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22/h8-10H,3-7H2,1-2H3,(H2,16,21,22)

Clave InChI

KZXIIZCLNZSOEZ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Vizenpistat and cGAS-STING Pathway Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage.[1][2] Activation of the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[3][4]

Vizenpistat, also known as STF-1623, is a potent and selective small-molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4][5] ENPP1 is a key negative regulator of the cGAS-STING pathway, functioning to hydrolyze the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS upon dsDNA detection.[6][7] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and a more robust downstream immune response. This mechanism of action makes this compound a promising candidate for cancer immunotherapy, particularly for "cold" tumors that lack a pre-existing immune infiltrate.[7][8]

This technical guide provides a comprehensive overview of this compound and its interaction with the cGAS-STING pathway, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

The cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade is initiated by the presence of dsDNA in the cytoplasm. This triggers a series of molecular events culminating in the production of IFN-I and other inflammatory cytokines.

  • DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and binds to cGAS.[2]

  • cGAMP Synthesis: Upon DNA binding, cGAS catalyzes the synthesis of the cyclic dinucleotide cGAMP from ATP and GTP.[1][3]

  • STING Activation: cGAMP acts as a second messenger and binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER).[1][9] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][9]

  • Downstream Signaling: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][10] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][10]

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β.[1][3] STING activation also leads to the activation of the NF-κB pathway, which induces the expression of various pro-inflammatory cytokines.[1]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by STING STING cGAMP->STING binds & activates AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 recruits p_STING p-STING TBK1->p_STING phosphorylates p_TBK1 p-TBK1 TBK1->p_TBK1 auto-phosphorylates IRF3 IRF3 p_TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes translocates & activates Transcription Transcription IFN_genes->Transcription

Caption: The cGAS-STING signaling pathway and the mechanism of this compound.

This compound (STF-1623): Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of ENPP1, the enzyme responsible for the degradation of cGAMP.[4] By blocking ENPP1 activity, this compound increases the concentration and prolongs the half-life of extracellular cGAMP, thereby amplifying STING-dependent immune signaling.[8] This leads to enhanced production of type I interferons and other cytokines, which can promote an anti-tumor immune response.[11][12]

In Vitro Activity

The inhibitory potency of this compound against ENPP1 has been characterized in various in vitro assays.

CompoundTargetAssay TypeIC50KiReference
This compound (STF-1623)Human ENPP1Enzymatic Assay0.6 nM< 2 nM[4]
This compound (STF-1623)Mouse ENPP1Enzymatic Assay0.4 nM-[4]
This compound (STF-1623)Mouse ENPP1³²P-cGAMP TLC Assay-16 nM[8]
This compound (STF-1623)Human ENPP1cGAMP Export Assay68 nM-[8]
In Vivo Efficacy

Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other cancer therapies.

Tumor ModelTreatmentKey FindingsReference
4T1 Breast CancerThis compoundDelayed primary tumor growth and prolonged survival.[11][11]
Panc02 Pancreatic CancerThis compound + Ionizing RadiationSynergistic effect, delaying tumor growth.[8][8]
Various Tumor ModelsThis compoundSuppressed tumor growth and metastases with durable anti-tumor immunity.[11][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on the cGAS-STING pathway.

ENPP1 Enzymatic Activity Assay

This protocol describes a method to determine the in vitro potency of ENPP1 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant ENPP1.

Materials:

  • Recombinant human or mouse ENPP1

  • This compound (STF-1623)

  • cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the stock solution to create a range of concentrations.

  • Assay Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for controls) to the appropriate wells of a 384-well plate.

    • Add 5 µL of diluted ENPP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 2.5 µL of cGAMP substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add the detection mix according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

    • Subtract the background signal (no enzyme control).

    • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ENPP1_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor setup_plate Set up 384-well Plate (Inhibitor, Enzyme, Controls) prep_inhibitor->setup_plate pre_incubate Pre-incubate for 30 min at RT setup_plate->pre_incubate add_substrate Add cGAMP Substrate pre_incubate->add_substrate incubate_reaction Incubate for 60 min at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction with EDTA incubate_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection incubate_detection Incubate for 60 min at RT add_detection->incubate_detection read_plate Read Plate (Fluorescence/Absorbance) incubate_detection->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the ENPP1 enzymatic activity assay.
Cell-Based cGAS-STING Activation Assay

This protocol describes a method to assess the activation of the cGAS-STING pathway in cells.

Objective: To measure the induction of IFN-β and the phosphorylation of STING, TBK1, and IRF3 in response to STING activation, and the effect of this compound.

Materials:

  • Cell line expressing cGAS and STING (e.g., THP-1, MEFs)

  • This compound (STF-1623)

  • STING agonist (e.g., cGAMP, dsDNA)

  • Cell culture medium and supplements

  • Transfection reagent (for dsDNA)

  • Reagents for RNA extraction and RT-qPCR

  • Antibodies for Western blotting (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, GAPDH)

  • Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, etc.)

  • ELISA kit for IFN-β

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with this compound or vehicle control for a specified time.

    • Stimulate cells with a STING agonist (e.g., transfect with dsDNA or add cGAMP to the medium).

    • Incubate for the desired time points (e.g., 6 hours for gene expression, 24 hours for protein).

  • Analysis of Gene Expression (RT-qPCR):

    • Harvest cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative PCR using primers for IFNB1 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in IFNB1 expression.

  • Analysis of Protein Phosphorylation (Western Blot):

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.

    • Use a loading control antibody (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Analysis of Cytokine Secretion (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

STING_Activation_Assay_Workflow cluster_analysis Analysis start Start culture_cells Culture cGAS/STING-expressing cells start->culture_cells pre_treat Pre-treat with this compound or Vehicle culture_cells->pre_treat stimulate Stimulate with STING Agonist (e.g., dsDNA, cGAMP) pre_treat->stimulate incubate Incubate for specified time stimulate->incubate harvest_rna Harvest RNA incubate->harvest_rna lyse_cells Lyse Cells incubate->lyse_cells collect_supernatant Collect Supernatant incubate->collect_supernatant rt_qpcr RT-qPCR for IFN-β mRNA harvest_rna->rt_qpcr end End western_blot Western Blot for p-STING, p-TBK1, p-IRF3 lyse_cells->western_blot elisa ELISA for IFN-β protein collect_supernatant->elisa

Caption: Workflow for the cell-based cGAS-STING activation assay.
In Vivo Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Objective: To assess the effect of this compound on tumor growth and the tumor immune microenvironment.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38, B16-F10)

  • This compound (STF-1623) formulated for in vivo administration

  • Calipers for tumor measurement

  • Reagents for tissue processing and analysis (flow cytometry, immunohistochemistry)

Procedure:

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle, this compound, combination therapy).

    • Administer this compound according to the desired dosing schedule (e.g., intraperitoneal, oral).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers at regular intervals.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Process tumors for further analysis:

      • Flow Cytometry: To analyze the composition of immune cells within the tumor (e.g., CD8+ T cells, NK cells, dendritic cells).

      • Immunohistochemistry (IHC): To visualize the localization of immune cells and other markers within the tumor tissue.

      • Cytokine Analysis: To measure the levels of cytokines (e.g., IFN-γ) in the tumor microenvironment.

Conclusion

This compound represents a promising new approach in cancer immunotherapy by targeting ENPP1 to enhance the cGAS-STING pathway. Its ability to amplify the innate immune response against tumors holds the potential to turn "cold" tumors "hot" and improve the efficacy of other immunotherapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further understand and harness the therapeutic potential of this compound and the cGAS-STING pathway.

References

Vizenpistat (SR-8541A): A Technical Deep Dive into ENPP1 Inhibition for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Vizenpistat (also known as SR-8541A), a potent and selective small-molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Developed by Stingray Therapeutics, this compound is an orally bioavailable agent currently under clinical investigation as a novel cancer immunotherapy. This document details the mechanism of action, preclinical quantitative data, experimental methodologies, and the clinical development status of this compound.

Introduction: The Rationale for ENPP1 Inhibition

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and initiating a type I interferon response to activate anti-tumor immunity.[1] However, the efficacy of this pathway can be dampened by the enzyme ENPP1.

ENPP1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular 2',3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for STING.[2] By degrading cGAMP, ENPP1 acts as a key negative regulator of the STING pathway, effectively suppressing the anti-tumor immune response.[1] High expression of ENPP1 has been observed in various tumor types and is associated with immune suppression, metastasis, and poor patient outcomes.[3] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to restore and enhance cGAS-STING-mediated anti-cancer immunity.[4]

This compound (SR-8541A) has been developed as a potent and selective inhibitor of ENPP1, designed to block the degradation of extracellular cGAMP and thereby unleash the full potential of the innate immune system to combat cancer.[3]

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of ENPP1. By blocking ENPP1, this compound prevents the hydrolysis of extracellular 2',3'-cGAMP. The resulting accumulation of cGAMP in the tumor microenvironment allows for its uptake by bystander immune cells, such as dendritic cells, leading to the activation of the STING pathway.[5]

Activated STING triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and other immune effector cells into the tumor, converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[3]

dot

ENPP1_Inhibition_by_this compound cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2',3'-cGAMP cGAS->cGAMP_intra Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra 2',3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 Hydrolysis STING STING cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription T_Cell_Activation T-Cell Priming & Activation IFN->T_Cell_Activation Immune Activation

Caption: this compound inhibits ENPP1, preventing cGAMP degradation and activating the STING pathway.

Quantitative Data on this compound's Inhibitory Activity

Preclinical studies have demonstrated the high potency and selectivity of this compound for ENPP1. The following table summarizes the key in vitro inhibitory activity data for this compound (SR-8541A) against human ENPP1 (hENPP1).

CompoundTargetIC50 (nM)Ki (nM)Reference
This compound (SR-8541A)hENPP13.61.9[3]
This compound (SR-8541A)hENPP11.4-[5][6]

Experimental Protocols

The characterization of this compound's inhibitory activity and its effect on the cGAS-STING pathway involves several key experimental methodologies.

ENPP1 Enzymatic Activity Assay

A common method to determine the inhibitory potency of compounds against ENPP1 involves a cell-free enzymatic assay.

  • Principle: The assay measures the hydrolysis of a substrate, either ATP or 2',3'-cGAMP, by recombinant human ENPP1. The generation of the product (AMP/GMP from cGAMP, or AMP from ATP) is quantified.

  • Procedure Outline:

    • Recombinant human ENPP1 is incubated with varying concentrations of the inhibitor (e.g., this compound).

    • The substrate (ATP or 2',3'-cGAMP) is added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature and pH (e.g., 37°C, pH 7.4).

    • The reaction is stopped, and the amount of product formed is measured. This can be done using various detection methods, such as luminescence-based assays that quantify ATP consumption or chromatographic methods like HPLC to measure AMP/GMP formation.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Ki values can be determined using the Cheng-Prusoff equation.[3]

ENPP1_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant hENPP1 - this compound (serial dilutions) - Substrate (ATP or cGAMP) - Assay Buffer start->reagents incubation Incubate hENPP1 with This compound reagents->incubation reaction Add Substrate to Initiate Reaction incubation->reaction stop Stop Reaction reaction->stop detection Quantify Product (e.g., Luminescence, HPLC) stop->detection analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 and Ki detection->analysis end End analysis->end

References

Vizenpistat: A Technical Guide to a Novel ENPP1 Inhibitor for Immuno-oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vizenpistat (also known as SR-8541A) is a potent and orally bioavailable small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, which plays a critical role in the innate immune response to cancer. By inhibiting ENPP1, this compound prevents the degradation of the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), leading to the activation of the STING pathway, enhancement of anti-tumor immunity, and remodeling of the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a novel heterocyclic compound with a molecular formula of C15H21N5O4S.[1] Its chemical structure is characterized by a dimethoxy-quinazoline moiety linked to a hexahydro-1,4-diazepine-1-sulfonamide core.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-(6,7-dimethoxy-4-quinazolinyl)hexahydro-1H-1,4-diazepine-1-sulfonamide
CAS Number 2687222-58-6[1]
Molecular Formula C15H21N5O4S[1]
SMILES COc1cc2c(cc1OC)N=C(N=C2)N1CCN(CC1)S(=O)(=O)N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 367.42 g/mol [1]
XLogP -0.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 9
Rotatable Bonds 4
Topological Polar Surface Area 118 Ų
IC50 (human ENPP1) 3.6 nM[2]
Ki (human ENPP1) 1.9 nM[2]

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of ENPP1.[2] ENPP1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular ATP and other nucleotides. Crucially, it is the primary enzyme responsible for the degradation of 2'3'-cGAMP, a second messenger that activates the STING pathway.[3]

The proposed mechanism of action for this compound in an oncological context is as follows:

  • ENPP1 Inhibition : this compound binds to and inhibits the enzymatic activity of ENPP1, which is often overexpressed on the surface of cancer cells.[2]

  • 2'3'-cGAMP Accumulation : Inhibition of ENPP1 prevents the hydrolysis of 2'3'-cGAMP in the tumor microenvironment.[3]

  • STING Pathway Activation : The increased concentration of 2'3'-cGAMP leads to the activation of the STING pathway in adjacent immune cells, such as dendritic cells.

  • Upregulation of Type I Interferons : Activated STING signaling results in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

  • Enhanced Anti-Tumor Immunity : These cytokines promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[4]

This mechanism suggests that this compound can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immune-mediated killing and potentially more responsive to other immunotherapies like checkpoint inhibitors.[4]

Signaling Pathway Diagram

Vizenpistat_MoA cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) CancerCell Cancer Cell cGAMP_out 2'3'-cGAMP (extracellular) CancerCell->cGAMP_out Release ENPP1 ENPP1 This compound This compound (SR-8541A) This compound->ENPP1 Inhibition cGAMP_out->ENPP1 Hydrolysis cGAMP_in 2'3'-cGAMP (intracellular) cGAMP_out->cGAMP_in Uptake STING STING (on ER) cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Upregulation AntiTumor Anti-Tumor Immune Response IFNs->AntiTumor Stimulation

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental Protocols

In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1

  • ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent product upon cleavage)

  • This compound

  • DMSO

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is ≤1%.

  • Dilute the recombinant human ENPP1 enzyme to the desired working concentration in cold assay buffer.

  • In a microplate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the diluted ENPP1 enzyme to all wells except the negative control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measure the fluorescence using an appropriate plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC50 value using a suitable data analysis software.[5]

Cellular STING Pathway Activation Assay (Reporter Gene Assay)

This protocol outlines a method to assess the ability of this compound to enhance 2'3'-cGAMP-mediated STING activation in a cellular context using a reporter cell line such as THP1-Dual™ cells, which express a secreted luciferase under the control of an IRF-inducible promoter.[6][7]

Materials:

  • THP1-Dual™ cells[6]

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • 2'3'-cGAMP

  • This compound

  • 96-well cell culture plate

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with a suboptimal concentration of 2'3'-cGAMP.

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Collect the cell supernatant.

  • Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Analyze the data to determine the effect of this compound on STING pathway activation.

In Vivo Anti-Tumor Efficacy Study (Syngeneic Mouse Model)

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.[8]

Representative Synthesis

A specific, detailed synthesis of this compound is not publicly available. However, based on its structure, a plausible synthetic route would involve the preparation of the 6,7-dimethoxy-quinazoline and the hexahydro-1,4-diazepine-1-sulfonamide fragments, followed by their coupling. General synthetic methods for quinazoline (B50416) and 1,4-diazepine derivatives have been reported.[9][10]

A potential retrosynthetic analysis is depicted below:

Retrosynthesis This compound This compound Quinazoline 6,7-Dimethoxy-4-chloroquinazoline This compound->Quinazoline Diazepine Hexahydro-1,4-diazepine-1-sulfonamide This compound->Diazepine Anthranilonitrile 2-Amino-4,5-dimethoxybenzonitrile Quinazoline->Anthranilonitrile Formamide Formamide Quinazoline->Formamide DiazepinePrecursor Protected Hexahydro-1,4-diazepine Diazepine->DiazepinePrecursor SulfamoylChloride Sulfamoyl chloride Diazepine->SulfamoylChloride

References

Vizenpistat: A Technical Guide to Tumor Microenvironment Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vizenpistat (BMS-986205) is a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a critical mechanism of immune evasion, leading to the suppression of anti-tumor immune responses. By blocking IDO1, this compound aims to reverse this immunosuppression, thereby restoring the immune system's ability to recognize and eliminate cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction: Targeting the Kynurenine Pathway in Oncology

The kynurenine pathway is a major route of tryptophan catabolism. In the context of cancer, the enzyme IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] IDO1 catalyzes the conversion of tryptophan to kynurenine.[2] This enzymatic activity has two main immunosuppressive consequences:

  • Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[3]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4]

This compound was developed to inhibit IDO1 and thereby disrupt this immunosuppressive axis, making the tumor microenvironment more permissive for an effective anti-tumor immune response.

Mechanism of Action of this compound

This compound is a highly potent and selective inhibitor of the IDO1 enzyme.[5] Preclinical studies have demonstrated its ability to effectively block the conversion of tryptophan to kynurenine.[6] The primary mechanism of action of this compound involves the restoration of T cell function by:

  • Increasing local tryptophan concentrations, which supports the proliferation and effector function of cytotoxic T lymphocytes (CD8+ T cells).

  • Reducing the concentration of kynurenine, which in turn decreases the recruitment and suppressive activity of Tregs and MDSCs within the tumor microenvironment.[4]

The reduction in kynurenine also mitigates its downstream signaling through the Aryl Hydrocarbon Receptor (AhR), a transcription factor that has been implicated in promoting an immunosuppressive tumor microenvironment.[7]

cluster_pathway Kynurenine Pathway and this compound's Point of Intervention Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immunosuppressive Tumor Microenvironment Immunosuppressive Tumor Microenvironment Kynurenine->Immunosuppressive Tumor Microenvironment Promotes This compound This compound This compound->IDO1 Inhibits

Figure 1: this compound's mechanism of action.

Preclinical Data

This compound has demonstrated potent and selective inhibition of IDO1 in a variety of preclinical models.

In Vitro Efficacy

In cell-based assays, this compound has shown potent inhibition of IDO1 activity with low nanomolar IC50 values. These assays typically involve stimulating cancer cell lines (e.g., HeLa) with interferon-gamma (IFN-γ) to induce IDO1 expression and then measuring the production of kynurenine in the presence of varying concentrations of the inhibitor.[6]

Assay TypeCell LineIC50
IDO1 Enzyme InhibitionHEK293 (overexpressing human IDO1)1.1 nM
Cellular IDO1 InhibitionIFNγ-stimulated HeLa cellsPotent, in the nanomolar range

Table 1: In Vitro Potency of this compound [6]

In Vivo Pharmacodynamics and Efficacy

In vivo studies using mouse models are crucial for evaluating the pharmacodynamic effects and anti-tumor efficacy of IDO1 inhibitors. Syngeneic tumor models, where mouse cancer cell lines are implanted into immunocompetent mice of the same strain, are commonly used.[8][9]

Pharmacodynamic studies have shown that oral administration of this compound leads to a significant and dose-dependent reduction in kynurenine levels in both plasma and tumor tissue.[5][6] Reductions of over 60% in mean serum kynurenine levels have been observed.[5] In some instances, intratumoral kynurenine levels were reduced by up to 100%.[5]

While specific tumor growth inhibition (TGI) percentages for this compound monotherapy in preclinical models are not extensively published, the focus of its development has been on its combination with other immunotherapies, particularly immune checkpoint inhibitors. The rationale is that by reversing the immunosuppressive tumor microenvironment, this compound can enhance the efficacy of agents like anti-PD-1 antibodies.

Clinical Data

This compound has been evaluated in clinical trials, most notably in a Phase 1/2a study in combination with the anti-PD-1 antibody nivolumab (B1139203) in patients with advanced solid tumors (NCT02658890).

Advanced Bladder Cancer

In a cohort of heavily pre-treated patients with advanced bladder cancer, the combination of this compound and nivolumab demonstrated promising anti-tumor activity.

Efficacy EndpointResult
Objective Response Rate (ORR)34%
Disease Control Rate (DCR)48%

Table 2: Efficacy of this compound in Combination with Nivolumab in Advanced Bladder Cancer [10]

Hepatocellular Carcinoma (HCC)

The combination of this compound and nivolumab has also been investigated in patients with advanced hepatocellular carcinoma. In a Phase I/II trial, this combination showed a manageable safety profile and durable benefit in a subset of patients.[11]

Efficacy EndpointResult
Objective Response Rate (ORR)12.5% (1 partial response)
Disease Control Rate (DCR)50% (3 stable disease)

Table 3: Efficacy of this compound in Combination with Nivolumab in Advanced Hepatocellular Carcinoma [11]

Safety and Tolerability

The combination of this compound and nivolumab has been generally well-tolerated. The most common treatment-related adverse events reported were fatigue and nausea.[10] The safety profile was considered similar to that of nivolumab monotherapy.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of IDO1 inhibitors like this compound.

In Vitro IDO1 Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory activity of a compound on the IDO1 enzyme.

Principle: Recombinant human IDO1 enzyme is incubated with the substrate tryptophan and the test compound. The production of N-formylkynurenine, which is subsequently converted to kynurenine, is measured.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Test compound (this compound)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Cofactors (e.g., ascorbic acid, methylene (B1212753) blue)

  • Catalase

  • Trichloroacetic acid (TCA) for reaction termination

  • p-dimethylaminobenzaldehyde (DMAB) for kynurenine detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and catalase.

  • Add the test compound at various concentrations.

  • Add the recombinant IDO1 enzyme and pre-incubate.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate to hydrolyze N-formylkynurenine to kynurenine.

  • Add DMAB reagent and measure the absorbance at 480 nm to quantify kynurenine.

  • Calculate the IC50 value from the dose-response curve.[12][13]

cluster_workflow In Vitro IDO1 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add Test Compound Add Test Compound Prepare Reagents->Add Test Compound Add IDO1 Enzyme Add IDO1 Enzyme Add Test Compound->Add IDO1 Enzyme Initiate with Tryptophan Initiate with Tryptophan Add IDO1 Enzyme->Initiate with Tryptophan Incubate Incubate Initiate with Tryptophan->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Kynurenine Detect Kynurenine Stop Reaction->Detect Kynurenine Calculate IC50 Calculate IC50 Detect Kynurenine->Calculate IC50

Figure 2: In vitro IDO1 assay workflow.
In Vivo Syngeneic Mouse Tumor Model

Principle: To evaluate the in vivo efficacy of an IDO1 inhibitor, a syngeneic tumor model with a competent immune system is essential.

Procedure:

  • Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) that is syngeneic to the chosen mouse strain (e.g., C57BL/6).

  • Tumor Implantation: Inject a suspension of the cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, combination). Administer treatments according to the planned schedule (e.g., oral gavage for this compound, intraperitoneal injection for antibodies).

  • Efficacy Assessment: Continue to monitor tumor growth. The primary endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis.[8][14]

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Principle: To assess the immunomodulatory effects of this compound in the tumor microenvironment, TILs are isolated from excised tumors and analyzed by multi-color flow cytometry.

Procedure:

  • Tumor Dissociation: Mechanically and enzymatically dissociate the excised tumor tissue to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies against various immune cell surface and intracellular markers.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the proportions of different immune cell populations.

Representative Flow Cytometry Panel:

MarkerCell Type/Function
CD45Pan-leukocyte marker
CD3T cells
CD4Helper T cells
CD8Cytotoxic T cells
FoxP3Regulatory T cells (Tregs)
CD11bMyeloid cells
Gr-1Granulocytes/MDSCs
PD-1Exhausted T cells
Ki-67Proliferating cells

Table 4: Example Flow Cytometry Panel for TIL Analysis [15][16][17]

cluster_til_workflow TIL Analysis Workflow Excise Tumor Excise Tumor Dissociate Tissue Dissociate Tissue Excise Tumor->Dissociate Tissue Stain with Antibodies Stain with Antibodies Dissociate Tissue->Stain with Antibodies Flow Cytometry Flow Cytometry Stain with Antibodies->Flow Cytometry Quantify Immune Cells Quantify Immune Cells Flow Cytometry->Quantify Immune Cells

Figure 3: TIL analysis workflow.
Quantification of Tryptophan and Kynurenine by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like tryptophan and kynurenine in biological matrices.

Procedure:

  • Sample Preparation: Precipitate proteins from plasma or tumor homogenate samples using an acid (e.g., trichloroacetic acid).

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., tryptophan-d5, kynurenine-d4) to the samples for accurate quantification.

  • Chromatographic Separation: Separate tryptophan and kynurenine from other components in the sample using a liquid chromatography system.

  • Mass Spectrometry Detection: Detect and quantify tryptophan, kynurenine, and their internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentrations of tryptophan and kynurenine based on the peak areas relative to the internal standards.[18][19][20]

Conclusion

This compound is a potent and selective IDO1 inhibitor that has shown promise in preclinical and early clinical studies, particularly in combination with immune checkpoint inhibitors. By targeting the immunosuppressive kynurenine pathway, this compound represents a rational approach to modulate the tumor microenvironment and enhance anti-tumor immunity. Further clinical development will be crucial to fully elucidate its therapeutic potential across various cancer types. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the tumor microenvironment.

References

Vizenpistat (KZR-616): A Technical Overview of its Role in Modulating Type I Interferon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vizenpistat, also known as KZR-616, is a first-in-class, selective inhibitor of the immunoproteasome currently under investigation for the treatment of a range of autoimmune diseases.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells, where it plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.[3] this compound's mechanism of action involves the broad modulation of the immune system, including the significant inhibition of pro-inflammatory cytokine production.[3][4] A key aspect of its immunomodulatory activity is its impact on the type I interferon (IFN) pathway, which is centrally implicated in the pathogenesis of numerous autoimmune disorders.[3][4] This technical guide provides an in-depth analysis of this compound's effect on type I interferon production, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound is a tripeptide epoxyketone-based irreversible inhibitor that selectively targets the catalytic subunits of the immunoproteasome, specifically the low molecular mass polypeptide 7 (LMP7 or β5i) and low molecular mass polypeptide 2 (LMP2 or β1i).[3] This selectivity for the immunoproteasome over the constitutively expressed standard proteasome is a key feature, aiming to minimize off-target effects and improve the therapeutic index.

Quantitative Data on Immunoproteasome Inhibition

The inhibitory activity of this compound on the immunoproteasome subunits has been quantified, providing insight into its potency.

Subunit TargetIC50 (nM) - HumanIC50 (nM) - MurineReference
LMP7 (β5i)3957[3]
LMP2 (β1i)131179[3]
MECL-1 (β2i)623-[3]
Constitutive β5688-[3]

This compound and the Type I Interferon Pathway

Gene expression analysis of human peripheral blood mononuclear cells (PBMCs) and tissues from mouse models of lupus treated with this compound has revealed a consistent and broad response characterized by the inhibition of the Type I interferon pathway.[3][4] This pathway is a critical component of the innate immune response to pathogens but its dysregulation is a hallmark of many autoimmune diseases.

The primary producers of type I interferons (IFN-α and IFN-β) are plasmacytoid dendritic cells (pDCs).[5][6] These specialized immune cells express endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize single-stranded RNA and CpG DNA, respectively.[7] Activation of these TLRs initiates a signaling cascade that culminates in the activation of interferon regulatory factor 7 (IRF7), the master regulator of type I interferon gene transcription in pDCs.[8]

Proposed Mechanism of this compound-Mediated Inhibition of Type I Interferon Production

While direct studies on this compound's effect on the STING pathway, TBK1, or IRF3 phosphorylation are limited, the available evidence suggests a mechanism centered on the disruption of TLR signaling in pDCs through immunoproteasome inhibition. The immunoproteasome is known to regulate the intracellular trafficking of TLR9 and the subsequent nuclear translocation of IRF7 and NF-κB.[9] By inhibiting the immunoproteasome, this compound likely interferes with these critical steps, leading to a reduction in IRF7 activation and consequently, a decrease in the production of type I interferons.

A study on a selective β5i inhibitor, PKS3053, demonstrated a significant reduction in TLR9-induced Type I IFN production by pDCs, supporting this proposed mechanism.[9] This inhibition was also associated with a decrease in the expression of the IFN-regulated gene IRF7.[9]

Vizenpistat_IFN_Pathway cluster_pDC Plasmacytoid Dendritic Cell (pDC) TLR9 TLR9 (in endosome) MyD88 MyD88 TLR9->MyD88 IRAK_complex IRAK complex MyD88->IRAK_complex TRAF6 TRAF6 IRAK_complex->TRAF6 IKKa IKKα TRAF6->IKKa IRF7_cyto IRF7 (cytoplasm) IKKa->IRF7_cyto Phosphorylation IRF7_nuc IRF7 (nucleus) IRF7_cyto->IRF7_nuc Nuclear Translocation IFN_gene Type I IFN Genes IRF7_nuc->IFN_gene Transcription IFN_alpha_beta IFN-α/β IFN_gene->IFN_alpha_beta Translation & Secretion This compound This compound (KZR-616) Immunoproteasome Immunoproteasome This compound->Immunoproteasome Inhibits Immunoproteasome->TLR9 Regulates trafficking Immunoproteasome->IRF7_cyto Required for nuclear translocation

This compound's Proposed Mechanism on Type I IFN Production

Experimental Protocols

While specific, detailed protocols for experiments conducted with this compound are proprietary, this section outlines the general methodologies for key experiments cited in the literature that are used to assess the impact of immunoproteasome inhibitors on type I interferon production.

Immunoproteasome Activity Assay

This assay measures the enzymatic activity of the immunoproteasome in cell lysates.

Objective: To quantify the inhibitory effect of this compound on the chymotrypsin-like (β5i) and caspase-like (β1i) activities of the immunoproteasome.

Methodology:

  • Cell Lysate Preparation: Immune cells (e.g., PBMCs, pDCs) are lysed in a buffer that preserves proteasome activity. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Fluorogenic Substrate Assay:

    • Cell lysates are incubated with a fluorogenic peptide substrate specific for the immunoproteasome subunit of interest (e.g., Ac-ANW-AMC for β5i).

    • The cleavage of the substrate by the active proteasome releases a fluorescent molecule (AMC).

    • The fluorescence is measured over time using a fluorometer at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • To determine the specific inhibitory effect of this compound, parallel reactions are run with varying concentrations of the compound.

    • A broad-spectrum proteasome inhibitor (e.g., Bortezomib) is used as a positive control for inhibition.

  • Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.

Proteasome_Assay_Workflow start Start: Isolate Immune Cells (e.g., PBMCs, pDCs) lyse Lyse cells to obtain protein extract start->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify incubate Incubate lysate with: - Fluorogenic substrate (e.g., Ac-ANW-AMC) - this compound (various concentrations) quantify->incubate measure Measure fluorescence over time (Ex: 380nm, Em: 460nm) incubate->measure analyze Calculate % inhibition and determine IC50 value measure->analyze end End: Quantified Immunoproteasome Inhibition analyze->end

Workflow for Immunoproteasome Activity Assay
Measurement of IFN-α Production from pDCs

This assay quantifies the amount of IFN-α secreted by pDCs following stimulation.

Objective: To determine the dose-dependent effect of this compound on TLR-induced IFN-α production by pDCs.

Methodology:

  • Isolation of pDCs: Plasmacytoid dendritic cells are isolated from fresh human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Treatment:

    • Isolated pDCs are cultured in appropriate media.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Cells are then stimulated with a TLR agonist, such as a TLR9 agonist (e.g., CpG-A ODN) or a TLR7 agonist (e.g., R848), to induce IFN-α production.

  • Quantification of IFN-α:

    • After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

    • The concentration of IFN-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for human IFN-α.

  • Data Analysis: The IFN-α concentrations are plotted against the this compound concentrations to generate a dose-response curve and calculate the IC50 for IFN-α inhibition.

Analysis of IRF7 Nuclear Translocation

This immunofluorescence-based assay visualizes the movement of IRF7 from the cytoplasm to the nucleus upon cell stimulation.

Objective: To assess the effect of this compound on the nuclear translocation of IRF7 in pDCs.

Methodology:

  • Cell Culture and Treatment: pDCs are cultured on coverslips and treated with this compound or vehicle control, followed by stimulation with a TLR agonist.

  • Immunofluorescence Staining:

    • At various time points post-stimulation, the cells are fixed and permeabilized.

    • The cells are then incubated with a primary antibody specific for IRF7.

    • A fluorescently labeled secondary antibody is used to detect the primary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

  • Microscopy and Image Analysis:

    • The stained cells are visualized using a fluorescence microscope.

    • The localization of IRF7 (cytoplasmic vs. nuclear) is assessed in multiple cells for each treatment condition.

    • The percentage of cells showing nuclear translocation of IRF7 is quantified.

IRF7_Translocation_Workflow start Start: Culture pDCs on coverslips treat Treat with this compound or vehicle control start->treat stimulate Stimulate with TLR agonist (e.g., CpG) treat->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm stain Immunostain: 1. Anti-IRF7 primary antibody 2. Fluorescent secondary antibody 3. DAPI for nuclear counterstain fix_perm->stain image Image with fluorescence microscope stain->image analyze Quantify percentage of cells with nuclear IRF7 image->analyze end End: Assessment of IRF7 Nuclear Translocation analyze->end

Workflow for IRF7 Nuclear Translocation Assay

Summary and Future Directions

This compound is a potent and selective immunoproteasome inhibitor that demonstrates a broad immunomodulatory profile, including the inhibition of the type I interferon pathway. The likely mechanism of action involves the disruption of TLR signaling in plasmacytoid dendritic cells, leading to impaired activation of IRF7 and a subsequent reduction in IFN-α/β production. While quantitative data on the direct inhibition of type I interferon secretion by this compound is not yet widely available in the public domain, the existing evidence strongly supports its role as a modulator of this critical autoimmune-associated pathway.

Future research should focus on elucidating the precise molecular interactions between the immunoproteasome and the components of the type I interferon signaling cascade. Quantitative studies to determine the IC50 of this compound for IFN-α/β production in different immune cell types will be crucial for a more complete understanding of its therapeutic potential. Furthermore, investigating the effects of this compound on the STING-TBK1-IRF3 axis would provide a more comprehensive picture of its impact on innate immune signaling. The continued clinical development of this compound holds promise for a novel therapeutic approach to a variety of autoimmune diseases driven by aberrant type I interferon responses.

References

Methodological & Application

Application Notes & Protocols: Vizenpistat Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Vizenpistat" did not yield specific results related to its dosage and administration in mice. To provide you with accurate and detailed Application Notes and Protocols, please verify the spelling of "this compound" or provide any alternative names or identifiers for this compound.

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This section will provide a brief overview of this compound, including its known mechanism of action and its therapeutic potential in preclinical cancer models.

This compound Signaling Pathway

A detailed diagram of the signaling pathway affected by this compound will be presented here to illustrate its molecular mechanism of action.

Caption: Placeholder diagram of the this compound signaling pathway.

In Vivo Dosing and Administration in Mice

This section will detail the dosage, formulation, and administration routes for this compound in murine preclinical studies.

Dosage and Formulation

A summary of tested dosages and the vehicle used for formulation will be provided in a tabular format for clarity.

ParameterDetails
Compound This compound
Formulation To be determined based on available data.
Dosage Range To be determined based on available data.
Dosing Frequency To be determined based on available data.
Route of Administration To be determined based on available data.
Experimental Protocol: Administration in a Xenograft Mouse Model

A step-by-step protocol for the administration of this compound to tumor-bearing mice will be outlined.

  • Animal Model: Specify the mouse strain, age, and sex. Detail the cell line used for tumor implantation and the site of implantation.

  • Tumor Growth Monitoring: Describe the methods for monitoring tumor growth and determining when to initiate treatment.

  • Group Allocation: Explain the randomization of animals into control and treatment groups.

  • This compound Preparation: Provide detailed instructions on how to prepare the this compound formulation for administration.

  • Administration Procedure: Detail the specific technique for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection: Outline the schedule and methods for monitoring animal health, tumor volume, and any other relevant endpoints.

  • Endpoint Analysis: Describe the procedures for tissue collection and downstream analysis (e.g., histology, biomarker analysis).

Experimental Workflow

A graphical representation of the experimental workflow will be provided to visualize the sequence of key steps.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vizenpistat_Admin This compound Administration Randomization->Vizenpistat_Admin Data_Collection In-life Data Collection Vizenpistat_Admin->Data_Collection Endpoint Endpoint Reached Data_Collection->Endpoint Tissue_Collection Tissue Collection Endpoint->Tissue_Collection Analysis Data Analysis Tissue_Collection->Analysis

Caption: General experimental workflow for this compound studies in mice.

Please provide the corrected name or additional details for "this compound" to enable the generation of a specific and informative protocol.

Application Notes and Protocols for Cell-Based Assays Evaluating ENPP1 Inhibition by Vizenpistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 suppresses the innate immune response.[2] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP and subsequently activating the STING pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines.[3]

Vizenpistat (RBS3147) is a potent and selective inhibitor of ENPP1. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on ENPP1 and its downstream effects on STING pathway activation.

Disclaimer: Specific quantitative data for this compound (RBS3147) is not publicly available. The data presented in these application notes are representative values obtained for other potent and selective ENPP1 inhibitors and are intended to serve as a guide for experimental design and data interpretation.

Signaling Pathway of ENPP1 in cGAS-STING Regulation

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_outside Extracellular Space cluster_inside Target Cell Extracellular cGAMP Extracellular cGAMP AMP + GMP AMP + GMP STING STING (ER Membrane) Extracellular cGAMP->STING Activates ENPP1 ENPP1 ENPP1->Extracellular cGAMP Hydrolyzes ENPP1->AMP + GMP Produces This compound This compound This compound->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus Nucleus p-IRF3->Nucleus Translocates to Type I IFNs\n(e.g., IFN-β) Type I IFNs (e.g., IFN-β) Nucleus->Type I IFNs\n(e.g., IFN-β) Induces Transcription

Caption: ENPP1-STING Signaling Pathway.

Key Cell-Based Assays and Protocols

cGAMP Degradation Assay in Cell Lysates

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ENPP1 present in cell lysates.

Experimental Workflow:

cGAMP_Degradation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_cell_culture Culture ENPP1-expressing cells node_lysis Prepare cell lysates node_cell_culture->node_lysis node_incubation Incubate lysates with this compound node_lysis->node_incubation node_inhibitor_prep Prepare serial dilutions of this compound node_inhibitor_prep->node_incubation node_reaction Add cGAMP to initiate reaction node_incubation->node_reaction node_quench Quench reaction at time points node_reaction->node_quench node_quantification Quantify remaining cGAMP (e.g., LC-MS/MS) node_quench->node_quantification node_calculation Calculate % inhibition and IC50 value node_quantification->node_calculation

Caption: Workflow for cGAMP Degradation Assay.

Protocol:

  • Cell Culture and Lysate Preparation:

    • Culture cells known to express high levels of ENPP1 (e.g., MDA-MB-231 breast cancer cells) to confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris pH 9, 150 mM NaCl, 10 μM ZnCl2, 1% NP-40) and determine the protein concentration.[4]

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the cell lysate (containing a standardized amount of protein) to each well.

    • Add the this compound dilutions to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a known concentration of cGAMP (e.g., 1-5 µM) to each well.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Quantification and Data Analysis:

    • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate zinc ions).

    • Quantify the amount of remaining cGAMP using a suitable method such as LC-MS/MS or a radiolabeled cGAMP tracer with thin-layer chromatography (TLC).[5]

    • Calculate the percentage of ENPP1 inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Representative Data:

CompoundSubstrateIC50 (nM)
Representative ENPP1 Inhibitor2',3'-cGAMP0.6 - 20
Representative ENPP1 InhibitorpNP-TMP10 - 50

Note: IC50 values can vary depending on the cell line, substrate concentration, and assay conditions.

Cellular STING Activation Reporter Assay

This assay measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context. THP1-Dual™ reporter cells, which contain an IRF-inducible secreted luciferase reporter system, are commonly used for this purpose.[1]

Logical Relationship of ENPP1 Inhibition to STING Activation:

ENPP1_Inhibition_Logic node_this compound This compound node_enpp1_activity ENPP1 Activity node_this compound->node_enpp1_activity Inhibits node_cgamp_degradation cGAMP Degradation node_enpp1_activity->node_cgamp_degradation Leads to node_extracellular_cgamp Extracellular cGAMP node_cgamp_degradation->node_extracellular_cgamp Reduces node_sting_activation STING Activation node_extracellular_cgamp->node_sting_activation Induces node_irf3_activation IRF3 Activation node_sting_activation->node_irf3_activation Leads to node_ifn_production Type I IFN Production node_irf3_activation->node_ifn_production Results in

Caption: Logic of ENPP1 Inhibition and STING Activation.

Protocol:

  • Cell Culture:

    • Culture THP1-Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 100,000 cells per well and incubate overnight.[1]

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of this compound for 1-2 hours.

    • Stimulate the cells with a suboptimal concentration of 2',3'-cGAMP (e.g., 25 µM).[1] This concentration should be empirically determined to provide a window for observing enhancement of STING activation.

    • Include appropriate controls: untreated cells, cells with cGAMP only, and cells with this compound only.

  • Incubation and Reporter Gene Assay:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • Collect a small aliquot (e.g., 20 µL) of the cell supernatant.

    • Measure luciferase activity using a suitable luciferase detection reagent (e.g., QUANTI-Luc™) and a luminometer.[1]

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each this compound concentration compared to the cGAMP-only control.

    • Determine the EC50 value, which is the concentration of this compound that results in a 50% maximal enhancement of cGAMP-induced STING activation.

Representative Data:

CompoundAssayEC50 (nM)
Representative ENPP1 InhibitorTHP-1 Dual™ Reporter Assay10 - 100

Note: EC50 values are dependent on the concentration of cGAMP used for stimulation and the specific reporter cell line.

Downstream Cytokine Production Assays

To confirm the functional consequences of STING activation, the production of downstream cytokines such as IFN-β can be measured.

Protocols:

  • Quantitative RT-PCR (qRT-PCR) for IFN-β mRNA:

    • Culture cells (e.g., THP-1 monocytes) and treat with this compound and cGAMP as described in the STING activation assay.

    • After an appropriate incubation period (e.g., 6-8 hours), isolate total RNA from the cells.

    • Synthesize cDNA and perform qRT-PCR using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative fold change in IFNB1 expression.

  • ELISA for Secreted IFN-β Protein:

    • Culture cells and treat with this compound and cGAMP for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

Representative Data:

TreatmentIFN-β mRNA Fold InductionSecreted IFN-β (pg/mL)
Vehicle1< 50
cGAMP (25 µM)10 - 50200 - 500
This compound + cGAMP50 - 2001000 - 3000

Summary

The cell-based assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound on ENPP1 and its functional consequences on the STING signaling pathway. By employing these protocols, researchers can effectively evaluate the potency and mechanism of action of this compound, supporting its development as a novel cancer immunotherapy agent. The provided diagrams and representative data serve as valuable tools for experimental planning and interpretation.

References

Measuring STING Activation After Vizenpistat Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.[2][3] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP).[4][5][6]

Vizenpistat is a potent and selective inhibitor of ENPP1.[7] By blocking ENPP1, this compound prevents the degradation of cGAMP, leading to increased STING activation and an enhanced anti-tumor immune response.[8][9][10] These application notes provide detailed protocols for measuring the activation of the STING pathway in response to this compound treatment.

This compound and the cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by cGAS.[5] cGAS then synthesizes the second messenger cGAMP, which binds to and activates the STING protein located on the endoplasmic reticulum.[11] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[2] this compound, by inhibiting ENPP1, enhances this signaling cascade by increasing the availability of cGAMP.[8]

STING_Pathway This compound's Mechanism of Action in the cGAS-STING Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING binds & activates STING_active Activated STING Dimer STING->STING_active dimerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_active phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISRE ISRE pIRF3->ISRE translocates & binds IFNb_gene IFN-β Gene Transcription ISRE->IFNb_gene ISG_genes ISG Transcription ISRE->ISG_genes IFNb_protein IFN-β Secretion IFNb_gene->IFNb_protein ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes This compound This compound This compound->ENPP1 inhibits

This compound's Mechanism of Action.

Experimental Protocols

Several methods can be employed to quantify the activation of the STING pathway following this compound treatment. These include reporter gene assays, quantification of secreted cytokines, analysis of interferon-stimulated gene (ISG) expression, and detection of key protein phosphorylation events.

STING Reporter Gene Assay

This assay measures the activity of transcription factors, such as IRF3 and NF-κB, which are downstream of STING activation.[12] Reporter cell lines, such as THP1-Dual™ or HEK-Blue™ ISG cells, are commonly used.[13][14]

Reporter_Assay_Workflow STING Reporter Gene Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed reporter cells (e.g., THP1-Dual™) in a 96-well plate add_this compound Add serial dilutions of this compound seed_cells->add_this compound add_agonist Add a STING agonist (e.g., 2'3'-cGAMP) add_this compound->add_agonist incubate Incubate for 18-24 hours add_agonist->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_reagent Add luciferase detection reagent (e.g., QUANTI-Luc™) collect_supernatant->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence normalize_data Normalize data to controls read_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Reporter Gene Assay Workflow.

Protocol:

  • Cell Seeding: Seed THP1-Dual™ KI-mSTING cells at a density of 5 x 10^5 cells/well in a 96-well plate.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted this compound to the cells and incubate for 1 hour.

  • STING Agonist Stimulation: Add a STING agonist, such as 2'3'-cGAMP, to the wells. A typical concentration range for 2'3'-cGAMP is 0.1 to 10 µg/mL.[11]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[11][12]

  • Luciferase Activity Measurement:

    • Collect the cell supernatant.

    • Add a luciferase detection reagent (e.g., QUANTI-Luc™) to the supernatant according to the manufacturer's instructions.[13]

    • Measure the luminescence using a luminometer.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell number.[12]

    • Calculate the fold induction of luciferase activity relative to the unstimulated control.

Data Presentation:

TreatmentThis compound (µM)2'3'-cGAMP (µg/mL)Fold Induction (Luciferase Activity)
Vehicle Control001.0
This compound Alone101.2 ± 0.1
cGAMP Alone0115.6 ± 2.3
This compound + cGAMP0.1125.4 ± 3.1
This compound + cGAMP1148.9 ± 5.7
This compound + cGAMP10152.3 ± 6.0
Quantification of IFN-β Secretion by ELISA

This assay measures the amount of IFN-β protein secreted by cells into the culture supernatant following STING activation.[2]

ELISA_Workflow IFN-β ELISA Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis seed_cells Seed cells (e.g., THP-1) in a 24-well plate treat_cells Treat with this compound and STING agonist seed_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate collect_supernatant Collect and centrifuge supernatant incubate->collect_supernatant add_samples Add standards and samples to coated plate collect_supernatant->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add detection antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_substrate Add substrate wash2->add_substrate incubate3 Incubate in dark add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance plot_curve Plot standard curve read_absorbance->plot_curve calculate_conc Calculate IFN-β concentration plot_curve->calculate_conc

IFN-β ELISA Workflow.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., THP-1 or peripheral blood mononuclear cells (PBMCs)) in a multi-well plate and treat with this compound and a STING agonist as described for the reporter gene assay.[6]

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.[2]

  • ELISA Procedure:

    • Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).[16]

    • Briefly, add standards and supernatants to the wells of the pre-coated ELISA plate.

    • Incubate, wash, and then add a detection antibody.

    • After another incubation and wash step, add the substrate solution and stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.[2]

Data Presentation:

TreatmentThis compound (µM)2'3'-cGAMP (µg/mL)IFN-β Concentration (pg/mL)
Vehicle Control00< 10
This compound Alone1015 ± 5
cGAMP Alone01550 ± 75
This compound + cGAMP0.11850 ± 110
This compound + cGAMP111500 ± 200
This compound + cGAMP1011650 ± 220
Analysis of Interferon-Stimulated Gene (ISG) Expression by qPCR

This method quantifies the mRNA levels of ISGs, such as IFNB1 and CXCL10, which are upregulated upon STING activation.[6]

Protocol:

  • Cell Treatment and RNA Isolation: Treat cells as described previously. Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).[17][18]

  • Reverse Transcription: Reverse transcribe the RNA to cDNA.[6]

  • Real-Time PCR (qPCR):

    • Perform qPCR using primers specific for target ISGs (IFNB1, CXCL10) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).[6]

    • Use a SYBR Green-based detection method.[19]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[6]

Data Presentation:

Target GeneTreatmentThis compound (µM)2'3'-cGAMP (µg/mL)Fold Change in mRNA Expression
IFNB1Vehicle Control001.0
cGAMP Alone0150 ± 8
This compound + cGAMP11120 ± 15
CXCL10Vehicle Control001.0
cGAMP Alone0180 ± 12
This compound + cGAMP11200 ± 25
Western Blot Analysis of STING Pathway Proteins

This technique detects the phosphorylation of key signaling proteins in the STING pathway, including STING, TBK1, and IRF3, which is a hallmark of pathway activation.[12][20]

Western_Blot_Workflow Western Blot Workflow for STING Pathway cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis treat_cells Treat cells with this compound and STING agonist lyse_cells Lyse cells in RIPA buffer with inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-STING, p-TBK1, p-IRF3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect quantify_bands Quantify band intensities detect->quantify_bands normalize Normalize to loading control (e.g., GAPDH) quantify_bands->normalize

Western Blot Workflow.

Protocol:

  • Cell Lysis: Treat cells as described previously. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.[21] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[12]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Data Analysis: Quantify the band intensities to assess the effect of this compound on the phosphorylation levels of the target proteins.

Data Presentation:

Target ProteinTreatmentThis compound (µM)2'3'-cGAMP (µg/mL)Relative Phosphorylation (Fold Change)
p-STING (S366)Vehicle Control001.0
cGAMP Alone018.5 ± 1.2
This compound + cGAMP1115.2 ± 2.1
p-TBK1 (S172)Vehicle Control001.0
cGAMP Alone0110.1 ± 1.5
This compound + cGAMP1122.4 ± 3.0
p-IRF3 (S396)Vehicle Control001.0
cGAMP Alone0112.7 ± 1.8
This compound + cGAMP1128.9 ± 3.5

Summary of Quantitative Data

The following table summarizes the expected outcomes for the different assays used to measure STING activation after this compound treatment.

AssayKey ReadoutExpected Outcome with this compound + STING Agonist
STING Reporter Gene Assay Luciferase ActivityIncreased fold induction compared to STING agonist alone.
IFN-β ELISA IFN-β ConcentrationHigher concentration of secreted IFN-β.
ISG qPCR mRNA Fold ChangeIncreased expression of IFNB1, CXCL10, and other ISGs.
Western Blot Protein PhosphorylationEnhanced phosphorylation of STING, TBK1, and IRF3.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to measure the activation of the STING pathway in response to the ENPP1 inhibitor this compound. By utilizing a combination of reporter gene assays, ELISA, qPCR, and Western blotting, investigators can robustly quantify the effects of this compound on this critical innate immune signaling cascade. These methods are essential for the preclinical and clinical development of this compound and other novel immunotherapies targeting the cGAS-STING pathway.

References

Vizenpistat (Sonrotoclax) for Syngeneic Tumor Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vizenpistat, also known as Sonrotoclax (BGB-11417), is a highly potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][4] By binding to Bcl-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells.[4]

Syngeneic tumor models, which involve the implantation of murine tumor cells into immunocompetent mice of the same genetic background, are invaluable tools for preclinical immuno-oncology research.[5] These models allow for the investigation of novel cancer therapies in the context of a fully functional immune system, providing critical insights into the interplay between the drug, the tumor, and the host immune response.

These application notes provide a comprehensive overview of the potential use of this compound in syngeneic tumor model studies. While specific preclinical data for this compound in syngeneic models is not extensively available in the public domain, this document outlines its mechanism of action and provides detailed, adaptable protocols for in vivo studies and subsequent analysis of the tumor immune microenvironment.

Mechanism of Action of this compound

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[4] In cancer cells that overexpress Bcl-2, this protein sequesters pro-apoptotic proteins such as BIM, BAX, and BAK, preventing them from initiating the mitochondrial pathway of apoptosis. This compound competitively inhibits this interaction, leading to the release of pro-apoptotic proteins. The released BAX and BAK can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bcl2 Bcl-2 Bax_Bak BAX / BAK Bcl2->Bax_Bak sequesters Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates This compound This compound (Sonrotoclax) This compound->Bcl2 inhibits Bim BIM (Pro-apoptotic) Bim->Bcl2 is sequestered by Bim->Bax_Bak activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Mechanism of action of this compound (Sonrotoclax) in inducing apoptosis.

Data Presentation: Hypothetical Quantitative Data for a Syngeneic Study

The following tables present a hypothetical summary of quantitative data that could be generated from a syngeneic tumor model study evaluating this compound. These are illustrative and the actual results may vary depending on the tumor model and experimental conditions.

Table 1: In Vivo Antitumor Efficacy of this compound in a Syngeneic Mouse Model

Treatment GroupNumber of MiceMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control101500 ± 250-
This compound (50 mg/kg)10800 ± 15046.7
Anti-PD-110950 ± 20036.7
This compound + Anti-PD-110300 ± 8080.0

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group% CD8+ T cells of CD45+ cells% CD4+ FoxP3- T cells of CD45+ cells% CD4+ FoxP3+ Tregs of CD45+ cellsCD8+/Treg Ratio
Vehicle Control10 ± 2.515 ± 3.08 ± 1.51.25
This compound (50 mg/kg)18 ± 3.520 ± 4.06 ± 1.03.00
Anti-PD-122 ± 4.025 ± 5.05 ± 1.24.40
This compound + Anti-PD-135 ± 5.030 ± 6.04 ± 0.88.75

Experimental Protocols

The following are detailed, generalized protocols for conducting a syngeneic tumor model study and subsequent flow cytometric analysis of the tumor immune microenvironment. These protocols should be adapted and optimized for the specific tumor model and experimental goals.

Protocol 1: In Vivo Syngeneic Tumor Model Study

1. Animal Models and Husbandry:

  • Mouse Strain: Select an appropriate inbred mouse strain that matches the genetic background of the tumor cell line (e.g., C57BL/6 for B16F10 melanoma or MC38 colon adenocarcinoma; BALB/c for CT26 colon carcinoma or 4T1 breast cancer).

  • Age and Sex: Use mice of the same sex and a consistent age range (typically 6-8 weeks old) to minimize variability.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Culture and Implantation:

  • Cell Culture: Culture the selected murine tumor cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a 37°C incubator with 5% CO2.

  • Cell Preparation: Harvest cells during their logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion (viability should be >95%).

  • Implantation: Resuspend the cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration. Subcutaneously inject the tumor cells (typically 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL) into the flank of each mouse.

3. Treatment Administration:

  • Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • This compound Formulation: Prepare this compound for administration. For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The concentration should be calculated based on the desired dose and administration volume.

  • Dosing Schedule: Administer this compound and/or other therapies (e.g., checkpoint inhibitors) according to the study design (e.g., daily, twice daily).

4. Monitoring and Endpoints:

  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse regularly as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Euthanasia: Euthanize mice when tumors reach the predetermined endpoint size as per IACUC guidelines, or if signs of significant morbidity are observed.

  • Tissue Collection: At the end of the study, collect tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry).

Syngeneic_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor & Health Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Tissue Collection Endpoint->Tissue_Collection Flow_Cytometry Flow Cytometry Tissue_Collection->Flow_Cytometry IHC Immunohistochemistry Tissue_Collection->IHC Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for a syngeneic tumor model study.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

1. Single-Cell Suspension Preparation:

  • Excise the tumor and place it in a petri dish with cold RPMI 1640 medium.

  • Mince the tumor into small pieces using a sterile scalpel.

  • Transfer the minced tissue to a digestion buffer containing collagenase and DNase I.[6]

  • Incubate at 37°C with gentle agitation.

  • Neutralize the enzymes with RPMI containing FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

2. Staining:

  • Viability Staining: Resuspend cells in PBS and add a viability dye (e.g., Zombie Aqua, Live/Dead Fixable Dyes) to distinguish live and dead cells. Incubate according to the manufacturer's protocol.

  • Fc Receptor Blockade: Wash the cells and resuspend in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80) and incubate in the dark at 4°C.

  • Intracellular Staining (for transcription factors like FoxP3):

    • After surface staining, wash the cells and fix and permeabilize them using a specialized buffer kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).

    • Add the fluorescently conjugated intracellular antibody (e.g., anti-FoxP3) and incubate.

    • Wash the cells with permeabilization buffer.

3. Data Acquisition and Analysis:

  • Acquire stained samples on a flow cytometer.

  • Use single-stain controls for compensation.

  • Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express).

  • Use a sequential gating strategy to identify different immune cell populations.

Conclusion

This compound (Sonrotoclax) holds promise as a novel anti-cancer agent due to its potent and selective inhibition of Bcl-2. While its efficacy has been demonstrated in preclinical xenograft models of hematologic malignancies, its evaluation in syngeneic tumor models is crucial to understand its immunomodulatory potential in solid tumors. The provided protocols offer a framework for researchers to design and execute in vivo studies to investigate the anti-tumor activity of this compound and its impact on the tumor immune microenvironment. Such studies will be instrumental in elucidating the full therapeutic potential of this compound, both as a monotherapy and in combination with immunotherapies.

References

Pharmacokinetic Analysis of Vizenpistat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "Vizenpistat" have not yielded specific public data regarding its pharmacokinetic profile, mechanism of action, or involvement in clinical trials. The information presented herein is based on established principles of pharmacokinetic analysis for small molecule drugs and serves as a general template. Researchers should substitute the placeholder information with validated data specific to this compound once it becomes available.

Introduction

This document provides a detailed framework for conducting the pharmacokinetic (PK) analysis of this compound, a novel small molecule entity. The protocols outlined are intended for researchers, scientists, and drug development professionals to ensure robust and reproducible PK data generation and interpretation. The application notes offer context and best practices for the successful characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Pharmacokinetic Analysis

In Vitro ADME Assays

Detailed protocols for a suite of in vitro assays are crucial for the early characterization of a drug candidate's PK properties.

Table 1: Summary of In Vitro ADME Assays

AssayPurposeKey Parameters Measured
Metabolic Stability To assess the intrinsic clearance of this compound in liver microsomes.Half-life (t½), Intrinsic Clearance (CLint)
Plasma Protein Binding To determine the extent of this compound binding to plasma proteins.Percentage of unbound drug (fu)
CYP450 Inhibition To evaluate the potential for drug-drug interactions.IC50 values for major CYP isoforms
Permeability Assay To predict in vivo absorption characteristics.Apparent permeability coefficient (Papp) in Caco-2 cells
  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate this compound at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Animals

Animal PK studies are essential to understand the drug's behavior in a whole organism.

Table 2: Typical Pharmacokinetic Parameters from a Single-Dose IV and PO Study in Rats

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1500800
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 30006000
t½ (h) 2.53.0
Clearance (CL) (L/h/kg) 0.33-
Volume of Distribution (Vd) (L/kg) 1.2-
Bioavailability (F%) -40%

Note: The data presented in this table is hypothetical and should be replaced with actual experimental data for this compound.

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per group).

  • Dose Administration:

    • Intravenous (IV): Administer this compound as a bolus injection via the tail vein.

    • Oral (PO): Administer this compound via oral gavage.

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Clinical Pharmacokinetic Analysis

Human clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Phase I Clinical Trial Design

A typical Phase I study would involve a single ascending dose (SAD) and multiple ascending dose (MAD) design in healthy volunteers.

Table 3: Example Pharmacokinetic Parameters from a Phase I SAD Study

Dose Group (mg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t½ (h)
10 501.54008.0
50 2501.821008.5
100 5502.045008.2

Note: The data presented in this table is hypothetical and should be replaced with actual experimental data for this compound.

  • Study Population: Recruit a cohort of healthy adult volunteers.

  • Study Design: Employ a randomized, double-blind, placebo-controlled, single-dose, dose-escalation design.

  • Dosing: Administer a single oral dose of this compound or placebo to each cohort.

  • Blood Sampling: Collect serial blood samples over a 48-72 hour period.

  • Bioanalysis: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Perform non-compartmental analysis to determine the pharmacokinetic profile and assess dose proportionality.

Visualizations

Signaling Pathways and Workflows

To facilitate understanding, the following diagrams illustrate a hypothetical mechanism of action for this compound and a typical pharmacokinetic workflow.

cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway for this compound.

cluster_1 Pharmacokinetic Analysis Workflow Dosing Dose Administration IV or PO Sampling Blood Sample Collection Serial Time Points Dosing->Sampling Processing Plasma Separation Storage at -80°C Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis {Non-Compartmental Analysis | Parameter Calculation} Bioanalysis->PK_Analysis

Caption: General workflow for a pharmacokinetic study.

Vizenpistat (Zetomipzomib) for Combination Therapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vizenpistat, also known as KZR-616 or Zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome that is primarily expressed in hematopoietic cells and is induced in other cells by pro-inflammatory cytokines.[1] By selectively inhibiting the immunoproteasome, this compound broadly modulates the immune system, affecting multiple pathways involved in the production of inflammatory cytokines and the activity of various immune cells, including T cells, B cells, and macrophages.[1] This immunomodulatory activity, without causing broad immunosuppression, makes this compound a promising candidate for the treatment of a range of autoimmune diseases.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key data from combination therapy studies, and offer detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the chymotrypsin-like activity of the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome. This inhibition disrupts the processing of intracellular proteins into antigenic peptides for presentation on MHC class I molecules, thereby modulating the adaptive immune response. Furthermore, the inhibition of the immunoproteasome leads to a broad anti-inflammatory effect by reducing the production of over 30 pro-inflammatory cytokines and interfering with the differentiation and function of key immune cells.[2]

Vizenpistat_Mechanism_of_Action cluster_inhibition This compound (Zetomipzomib) cluster_pathway Immunoproteasome Pathway This compound This compound Immunoproteasome Immunoproteasome (LMP7/β5i, LMP2/β1i) This compound->Immunoproteasome Inhibits Antigen_Presentation Antigen Presentation (MHC Class I) Immunoproteasome->Antigen_Presentation Regulates Proinflammatory_Cytokines Pro-inflammatory Cytokine Production Immunoproteasome->Proinflammatory_Cytokines Promotes B_Cell_Differentiation B-Cell to Plasmablast Differentiation Immunoproteasome->B_Cell_Differentiation Promotes T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Leads to T_Cell_Activation->Proinflammatory_Cytokines B_Cell_Differentiation->Proinflammatory_Cytokines Cytokine_Inhibition_Workflow cluster_workflow In Vitro Cytokine Inhibition Assay Workflow start Isolate Human PBMCs seed Seed PBMCs in 96-well plate start->seed treat Treat with this compound +/- Combination Drug seed->treat stimulate Stimulate with LPS or anti-CD3/CD28 treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine Levels (ELISA or Multiplex Assay) collect->analyze end_node Data Analysis: Calculate % Inhibition analyze->end_node Lupus_Model_Workflow cluster_workflow In Vivo Lupus Nephritis Model Workflow start Induce/Establish Lupus Nephritis (e.g., NZB/W F1 mice) group Group animals and initiate treatment: - Vehicle - this compound - MMF - this compound + MMF start->group monitor Monitor disease progression: - Proteinuria (weekly) - Body weight group->monitor endpoint Endpoint analysis: - Serum autoantibodies (anti-dsDNA) - Kidney histology (glomerulonephritis scoring) - Immune cell profiling (spleen, lymph nodes) monitor->endpoint data_analysis Data Analysis endpoint->data_analysis

References

Biomarker Discovery for Predicting Response to Vizenpistat, a Novel STING Pathway Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Vizenpistat is an investigational small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent anti-tumor immune response. However, the efficacy of STING agonists can be context-dependent, highlighting the need for robust biomarkers to identify patients most likely to benefit from this compound therapy. This document provides a comprehensive overview of potential biomarkers for this compound response, along with detailed protocols for their assessment in preclinical and clinical research settings.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a crucial role in detecting cytosolic DNA, which can originate from pathogens or from damaged cancer cells, and translating that detection into an immune response.[1][2] Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3).[3] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β), which are pivotal for linking the innate and adaptive immune systems to control tumor growth.[3][4] this compound is a novel therapeutic agent designed to directly activate the STING pathway, thereby mimicking this natural anti-tumor process.

The clinical success of this compound is hypothesized to be dependent on a functional STING pathway and a tumor microenvironment (TME) permissive to immune-mediated clearance. This application note details potential predictive and pharmacodynamic biomarkers for this compound response and provides protocols for their evaluation.

Potential Biomarkers for this compound Response

The identification of reliable biomarkers is essential for patient stratification and for monitoring the biological activity of this compound. Potential biomarkers can be broadly categorized into three groups:

  • Baseline Expression of Pathway Components: The presence and functionality of key proteins in the STING pathway are likely prerequisites for this compound efficacy.

  • Genetic Markers: Certain genetic alterations may influence the activation of the STING pathway or the downstream immune response.

  • Pharmacodynamic Markers of STING Activation: Measurement of downstream signaling events and immune cell modulation following this compound administration can confirm target engagement and predict clinical response.

Summary of Potential Biomarkers
Biomarker CategoryBiomarkerSample TypePurpose
Pathway Components STING (TMEM173) expressionTumor Tissue, PBMCsPredictive
TBK1 expression and phosphorylationTumor Tissue, PBMCsPredictive / Pharmacodynamic
cGAS (MB21D1) expressionTumor TissuePredictive
Genetic Markers STING1 (TMEM173) gene variantsWhole Blood, SalivaPredictive
DDX41 gene mutationsWhole Blood, Bone MarrowPredictive
Pharmacodynamic Markers Phospho-IRF3 levelsTumor Tissue, PBMCsPharmacodynamic
Type I Interferon (IFN-β) levelsPlasma, Serum, TMEPharmacodynamic
Pro-inflammatory Cytokines (e.g., CXCL10, CCL5)Plasma, Serum, TMEPharmacodynamic
Immune cell infiltration (CD8+ T cells, NK cells)Tumor TissuePharmacodynamic / Predictive

Experimental Protocols

Immunohistochemistry (IHC) for STING and cGAS Expression in Tumor Tissue

Objective: To determine the baseline protein expression levels of STING and cGAS in tumor tissue, which may predict the responsiveness to this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

  • Primary antibodies: Rabbit anti-STING/TMEM173, Rabbit anti-cGAS/MB21D1

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffers (e.g., PBS, TBS-T)

  • Microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 20 minutes).

  • Blocking and Staining:

    • Rinse slides with wash buffer.

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Rinse with wash buffer.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with primary antibody (diluted according to manufacturer's instructions) overnight at 4°C.

    • Rinse with wash buffer (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

  • Detection and Counterstaining:

    • Apply DAB chromogen and incubate until desired stain intensity develops.

    • Rinse with deionized water.

    • Counterstain with hematoxylin.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol.

    • Clear with xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Slides are scored by a pathologist based on the intensity and percentage of stained tumor cells. An H-score can be calculated.

Western Blot for TBK1 and Phospho-TBK1

Objective: To assess the baseline levels of total TBK1 and its activated (phosphorylated) form in cell lysates from tumor tissue or PBMCs.

Materials:

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T)

  • Primary antibodies: Rabbit anti-TBK1, Rabbit anti-phospho-TBK1 (Ser172)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenized tissue in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-TBK1 or anti-phospho-TBK1) overnight at 4°C.

    • Wash the membrane with TBS-T (3 x 10 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBS-T (3 x 10 minutes).

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phospho-TBK1 to total TBK1.

Next-Generation Sequencing (NGS) for STING1 and DDX41 Gene Variants

Objective: To identify germline or somatic mutations in STING1 and DDX41 that may impact pathway function and this compound response.[5][6][7]

Materials:

  • Genomic DNA extraction kit

  • NGS library preparation kit

  • Targeted gene panel (including STING1 and DDX41)

  • NGS instrument (e.g., Illumina MiSeq/NextSeq)

  • Bioinformatics pipeline for variant calling and annotation

Protocol:

  • DNA Extraction: Extract high-quality genomic DNA from whole blood, saliva, or tumor tissue.

  • Library Preparation:

    • Fragment DNA and ligate adapters.

    • Use targeted capture probes to enrich for the genes of interest.

    • Amplify the captured library by PCR.

  • Sequencing: Sequence the prepared library on an NGS platform.

  • Data Analysis:

    • Align sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Annotate variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

ELISA for Type I Interferon (IFN-β) and Cytokines

Objective: To measure the levels of IFN-β and other key cytokines (e.g., CXCL10, CCL5) in patient plasma or serum as a pharmacodynamic marker of this compound activity.

Materials:

  • Commercially available ELISA kits for human IFN-β, CXCL10, and CCL5

  • Microplate reader

  • Plasma or serum samples collected at baseline and at various time points post-treatment

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, this involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

  • Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

STING_Signaling_Pathway This compound Mechanism of Action cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) TBK1 TBK1 STING_ER->TBK1 recruits This compound This compound This compound->STING_ER activates (agonist) pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes & translocates dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING_ER activates IFN_Genes Interferon Genes (e.g., IFNB1) pIRF3_dimer->IFN_Genes induces transcription IFN_beta Type I Interferon (IFN-β) Secretion IFN_Genes->IFN_beta leads to

Caption: this compound activates the STING signaling pathway.

Biomarker_Discovery_Workflow Biomarker Discovery Workflow for this compound cluster_patient_selection Patient Selection & Baseline Assessment cluster_biomarker_analysis Biomarker Analysis cluster_treatment Treatment Phase cluster_pharmacodynamic_assessment Pharmacodynamic & Response Assessment cluster_correlation Data Correlation and Signature Development Patient_Cohort Patient Cohort (e.g., Solid Tumors) Tumor_Biopsy Baseline Tumor Biopsy Patient_Cohort->Tumor_Biopsy Blood_Sample Baseline Blood Sample Patient_Cohort->Blood_Sample IHC IHC: STING, cGAS, CD8+ Tumor_Biopsy->IHC NGS NGS: STING1, DDX41 variants Tumor_Biopsy->NGS WB Western Blot: TBK1, p-TBK1 Tumor_Biopsy->WB Blood_Sample->NGS ELISA_Baseline ELISA: Baseline Cytokines Blood_Sample->ELISA_Baseline Vizenpistat_Tx This compound Treatment IHC->Vizenpistat_Tx Correlation Correlate Biomarkers with Clinical Outcome IHC->Correlation NGS->Vizenpistat_Tx NGS->Correlation WB->Vizenpistat_Tx WB->Correlation ELISA_Baseline->Vizenpistat_Tx ELISA_Baseline->Correlation On_Tx_Samples On-Treatment Biopsies & Blood Samples Vizenpistat_Tx->On_Tx_Samples ELISA_OnTx ELISA: IFN-β, CXCL10, CCL5 On_Tx_Samples->ELISA_OnTx IHC_OnTx IHC: CD8+ infiltration On_Tx_Samples->IHC_OnTx Clinical_Response Clinical Response (e.g., RECIST) ELISA_OnTx->Clinical_Response ELISA_OnTx->Correlation IHC_OnTx->Clinical_Response IHC_OnTx->Correlation Clinical_Response->Correlation Predictive_Signature Develop Predictive Biomarker Signature Correlation->Predictive_Signature

Caption: Workflow for this compound biomarker discovery.

Conclusion

The development of predictive and pharmacodynamic biomarkers for this compound is paramount for its successful clinical implementation. The protocols and strategies outlined in this application note provide a robust framework for researchers to investigate the complex interplay between the STING pathway, the tumor microenvironment, and the therapeutic response to this compound. A comprehensive biomarker strategy will be instrumental in identifying the patient populations most likely to derive clinical benefit from this promising immunotherapeutic agent.

References

Application Notes and Protocols for Vizenpistat in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of humanized mouse models has revolutionized preclinical immuno-oncology research. By engrafting human immune cells into immunodeficient mice, these models provide an invaluable in vivo platform to study the complex interplay between human tumors and the human immune system. This is particularly crucial for evaluating the efficacy and mechanism of action of novel immunotherapies that are designed to specifically target human immune cells and pathways.

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Vizenpistat, a novel investigational immunomodulatory agent, using humanized mouse models. The methodologies described herein are designed to assess the anti-tumor efficacy, pharmacodynamics, and potential mechanisms of action of this compound in a setting that closely mimics the human tumor microenvironment.

This compound: A Novel B-Cell Receptor Signaling Pathway Inhibitor

This compound is a potent and selective inhibitor of key kinases involved in the B-cell antigen receptor (BCR) signaling pathway. In malignant B-cells, dysregulation of the BCR signaling pathway is a common oncogenic driver, promoting cell proliferation and survival. By targeting this pathway, this compound aims to induce apoptosis and inhibit the growth of B-cell malignancies. The ability to study this compound in humanized mouse models allows for the investigation of its effects not only directly on the tumor cells but also on the human immune cell infiltrate within the tumor microenvironment.

Signaling Pathway of this compound

Vizenpistat_Signaling_Pathway cluster_cell Malignant B-Cell BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->LYN This compound->BTK

Caption: this compound inhibits LYN and BTK in the BCR signaling pathway.

Preclinical Evaluation of this compound in Humanized Mouse Models

The use of humanized mouse models is essential for preclinical studies of this compound to understand its therapeutic potential and to identify biomarkers of response. The following sections outline the experimental protocols and data presentation for such studies.

Data Presentation

Quantitative data from preclinical studies with this compound should be summarized for clear comparison.

Table 1: Anti-Tumor Efficacy of this compound in a CDX Humanized Mouse Model

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle101500 ± 150--
This compound (10 mg/kg)10800 ± 12046.7<0.05
This compound (30 mg/kg)10450 ± 9070.0<0.01
Positive Control10500 ± 10066.7<0.01

Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)

Treatment Group% CD45+ of Live Cells% CD3+ of CD45+% CD8+ of CD3+% CD4+ of CD3+% CD19+ of CD45+
Vehicle15.2 ± 2.540.5 ± 5.160.1 ± 6.235.2 ± 4.855.3 ± 6.7
This compound (30 mg/kg)25.8 ± 3.155.2 ± 6.375.3 ± 7.120.1 ± 3.910.1 ± 2.2
Experimental Protocols

Detailed methodologies are critical for the reproducibility of preclinical studies.

Protocol 1: Generation of Humanized Mice (CD34+ HSC Engrafted)

  • Mouse Strain: Utilize immunodeficient mice such as NOD/SCID gamma (NSG) or similar strains that lack mature T cells, B cells, and NK cells.

  • Irradiation: Sub-lethally irradiate recipient mice (e.g., 2.5 Gy) to create space in the bone marrow for engraftment of human hematopoietic stem cells (HSCs).

  • HSC Injection: Intravenously inject human CD34+ HSCs (typically 1-2 x 10^5 cells per mouse) into the irradiated recipients.

  • Engraftment Period: Allow for a period of 12-16 weeks for the human immune system to reconstitute.

  • Monitoring Engraftment: Periodically collect peripheral blood to monitor the level of human immune cell chimerism by flow cytometry, staining for human CD45.

Protocol 2: Efficacy Study of this compound in a CDX Humanized Mouse Model

  • Tumor Implantation: Subcutaneously implant a human B-cell lymphoma cell line (e.g., Raji, Daudi) into the flank of the humanized mice once human immune cell engraftment is confirmed.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • This compound Administration: Administer this compound or vehicle control at the desired doses and schedule (e.g., daily oral gavage).

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint. Euthanize mice and collect tumors and spleens for further analysis.

Protocol 3: Pharmacodynamic Analysis of this compound

  • Tissue Collection: At the study endpoint, collect tumors, spleens, and peripheral blood from all treatment groups.

  • Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Perform multi-color flow cytometry to analyze the frequency and phenotype of various human immune cell subsets (e.g., T cells, B cells, NK cells, myeloid cells).

  • Biomarker Analysis: Analyze the expression of pharmacodynamic biomarkers in tumor tissue or peripheral blood by immunohistochemistry, western blotting, or ELISA to confirm target engagement by this compound.

Experimental Workflow Visualization

Vizenpistat_Experimental_Workflow cluster_setup Model Generation cluster_study Efficacy Study cluster_analysis Data Analysis Irradiation Irradiation of NSG Mice HSC_Injection CD34+ HSC Injection Irradiation->HSC_Injection Engraftment Immune System Reconstitution (12-16 weeks) HSC_Injection->Engraftment Tumor_Implant Tumor Cell Implantation Engraftment->Tumor_Implant Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Data_Collection Tumor & Spleen Collection Treatment->Data_Collection Flow_Cytometry Flow Cytometry (Immunophenotyping) Data_Collection->Flow_Cytometry Biomarker_Analysis Biomarker Analysis Data_Collection->Biomarker_Analysis

Caption: Workflow for this compound evaluation in humanized mice.

Logical Relationships in Preclinical Immuno-Oncology Studies

The successful preclinical evaluation of an immunomodulatory agent like this compound in humanized mouse models relies on a logical framework that connects the therapeutic intervention with the desired biological outcomes.

Logical_Framework This compound This compound Administration Target_Engagement Target Engagement (LYN/BTK Inhibition) This compound->Target_Engagement Direct_Effect Direct Anti-Tumor Effect (Apoptosis of B-cells) Target_Engagement->Direct_Effect Immune_Modulation Immune Modulation in TME Target_Engagement->Immune_Modulation Tumor_Regression Tumor Regression Direct_Effect->Tumor_Regression Immune_Modulation->Tumor_Regression

Caption: Logical framework for this compound's mechanism of action.

Conclusion

The use of humanized mouse models provides a powerful and translationally relevant platform for the preclinical assessment of novel immuno-oncology agents like this compound. The protocols and frameworks outlined in these application notes are intended to guide researchers in designing and executing robust studies to evaluate the efficacy and mechanism of action of such therapies. Careful experimental design and comprehensive data analysis are paramount for the successful translation of promising preclinical findings into clinical development.

Troubleshooting & Optimization

Technical Support Center: Overcoming Vizenpistat Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential solubility challenges with Vizenpistat in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] ENPP1 is a negative regulator of the cGAS-STING signaling pathway. By inhibiting ENPP1, this compound is proposed to reactivate the innate anti-tumor immune response.[1]

Q2: What are the initial recommended solvents for preparing this compound stock solutions?

A2: For initial studies with a new compound like this compound, it is recommended to start with a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to use anhydrous solvent to prevent the introduction of moisture, which can decrease the solubility of the compound.[3]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.[2] To prevent precipitation, try the following:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[2][3]

  • Rapid mixing: Add the DMSO stock solution dropwise into the vortex of the medium while gently stirring or swirling. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.[2][3]

  • Lower the final concentration: If precipitation persists, try working with a lower final concentration of this compound in your assay.[3]

  • Use solubility-enhancing excipients: Consider the use of surfactants or cyclodextrins to form more stable formulations.[2]

Q4: What should I do if I observe a high background signal or artifacts in my assay?

A4: High background signals or artifacts could be due to the aggregation of this compound at the tested concentration.[2] Visually inspect your final solution for any signs of turbidity. If possible, use techniques like dynamic light scattering (DLS) to detect the presence of aggregates.[2] Reducing the final concentration of the compound may help to mitigate this issue.

Q5: Are there alternative solvents to DMSO if it's not compatible with my experimental setup?

A5: If DMSO is not suitable for your assay, other organic solvents can be considered, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). However, the solubility of this compound in these solvents would need to be determined empirically. Always consider the potential toxicity of the solvent on the cells in your assay and run appropriate vehicle controls.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.

Problem: this compound powder does not dissolve in the initial solvent.

Possible Cause & Solution

Possible CauseRecommended Action
Insufficient Solvent Volume Ensure you are using the correct volume of solvent for the amount of this compound powder to achieve the desired stock concentration.
Inadequate Mixing Vortex the solution vigorously for 1-2 minutes.[2]
Low Kinetic Energy Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing or sonication.[2][3]
Poor Solvent Choice If this compound remains insoluble in DMSO, test other organic solvents. Perform small-scale solubility tests to identify a suitable alternative.
Problem: this compound precipitates out of the stock solution during storage.

Possible Cause & Solution

Possible CauseRecommended Action
Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Improper Storage Temperature Store stock solutions at -20°C for short-term storage or -80°C for long-term storage.[3]
Stock Concentration Too High The stock solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.
Problem: this compound precipitates upon dilution into aqueous media.

Possible Cause & Solution

Possible CauseRecommended Action
Localized High Concentration Add the stock solution dropwise to pre-warmed media while vortexing to ensure rapid dispersion.[2][3]
Low Temperature of Media Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.[3]
High Final Concentration The final concentration of this compound may exceed its aqueous solubility. Try using a lower final concentration in your experiment.
pH of the Medium The pH of the aqueous medium can affect the solubility of the compound. Ensure the pH of your medium is stable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]

  • Solubilization: Vortex the tube vigorously for 1-2 minutes.[2] If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or use an ultrasonic bath, followed by further vortexing.[2][3]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[2]

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[2][3]

  • Final Mix: Continue to mix for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.[2]

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[2]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Heat add_dmso->dissolve inspect_stock Visually Inspect dissolve->inspect_stock store Aliquot & Store at -20°C/-80°C inspect_stock->store prewarm Pre-warm Aqueous Medium to 37°C add_stock Add Stock Dropwise While Vortexing prewarm->add_stock inspect_final Visually Inspect for Precipitation add_stock->inspect_final use_in_assay Use in In Vitro Assay inspect_final->use_in_assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Solubility Issue Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock: - Vortex vigorously - Gentle warming (37°C) - Sonicate check_stock->reprepare_stock No check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Optimize dilution: - Pre-warm medium - Add stock dropwise to vortex - Lower final concentration check_dilution->optimize_dilution Yes end Proceed with Experiment check_dilution->end No optimize_dilution->check_dilution

Caption: Troubleshooting workflow for this compound solubility issues.

signaling_pathway cluster_pathway Simplified cGAS-STING Pathway and this compound Action dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces This compound This compound This compound->ENPP1 inhibits

Caption: this compound's role in the cGAS-STING signaling pathway.

References

Technical Support Center: Optimizing Vizenpistat Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the effective use of Vizenpistat, a novel small molecule inhibitor, in cell culture experiments. This guide offers best practices, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered during experiments with this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor targeting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling cascades that promote cell proliferation and survival in various cancers.

Q2: How should I prepare and store this compound stock solutions?

A2: Most kinase inhibitors are soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][2] For in vitro experiments, the final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]

Q3: What is the expected stability of this compound in cell culture media?

A3: The stability of small molecule inhibitors in aqueous and complex biological media can vary.[1][3][4] Factors influencing stability include the compound's chemical structure, the pH and composition of the media, and incubation temperature.[1][3][4] Some compounds may be stable for days, while others can degrade within hours.[1] If you suspect instability, consider refreshing the media with a fresh inhibitor for long-term experiments.[1]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inconsistent or no biological effect of this compound. 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media.[1] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.[5] 3. Incorrect Concentration: The concentration used may be too low.[1]1. Perform a stability study of the inhibitor in your specific media. Consider refreshing the media with the inhibitor at regular intervals for long-term experiments.[1] 2. Review the physicochemical properties of this compound. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line.[1]
High cellular toxicity observed at effective concentrations. 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[2] 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[1]1. Use the lowest effective concentration of the inhibitor. 2. Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%).[1]
Variability between experimental replicates. 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health.[1]1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes.[1] 2. Standardize cell seeding density and use cells within a consistent passage number range.

Data Presentation

Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment, as determined by an MTT assay.

Cell Line Cancer Type IC50 (µM)
A375Melanoma0.5
HCT116Colon Cancer1.2
MCF-7Breast Cancer5.8
PC-9Lung Cancer2.5
Table 2: Recommended Concentration Ranges for this compound in Cellular Assays

Based on preclinical data, the following concentration ranges are recommended as a starting point for various cellular assays.

Application Cell Line Example Concentration Range Observed Effect
Inhibition of ERK PhosphorylationA375, HCT1160.1 µM - 10 µMInhibition of p-ERK (Thr202/Tyr204)
Inhibition of Cell ViabilityA3750.01 µM - 10 µMGrowth inhibition
Induction of ApoptosisHCT1161 µM - 25 µMIncreased caspase-3/7 activity

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).[2]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol is for confirming the inhibition of ERK phosphorylation by this compound.[6]

Materials:

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-loading control (e.g., β-actin).[7]

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[7]

  • Stripping and Reprobing: Strip the membrane and reprobe with anti-total-ERK1/2 and a loading control antibody to ensure equal protein loading.[7]

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[8][9]

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.[8]

  • Staining: Wash the cells with cold PBS and resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9]

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Proliferation_Survival Proliferation & Survival Transcription Factors->Proliferation_Survival

Caption: this compound inhibits the MAPK/ERK signaling pathway.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Analysis & Confirmation A Determine Cell Line & Seeding Density C Serial Dilution of this compound (e.g., 0.01 µM to 50 µM) A->C B Prepare this compound Stock Solution (10 mM in DMSO) B->C D Treat Cells for 24, 48, 72 hours C->D E Perform Cell Viability (MTT) Assay D->E F Calculate IC50 Value E->F G Confirm Target Engagement (Western Blot for p-ERK) F->G H Assess Apoptosis (Annexin V Staining) F->H

Caption: Workflow for this compound concentration optimization.

troubleshooting_flow start Experiment Start issue Unexpected Results? start->issue no_effect No or Low Efficacy issue->no_effect Yes high_toxicity High Toxicity issue->high_toxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes end Refine Protocol issue->end No check_conc Verify Concentration & Dose-Response no_effect->check_conc check_solvent Check Solvent (DMSO) Concentration (<0.5%) high_toxicity->check_solvent check_cells Standardize Cell Passage & Density inconsistent->check_cells check_stability Assess Compound Stability in Media check_conc->check_stability check_target Confirm Target Engagement (Western Blot) check_stability->check_target check_target->end lower_conc Lower this compound Concentration check_solvent->lower_conc lower_conc->end check_pipetting Verify Pipetting Technique check_cells->check_pipetting check_pipetting->end

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Vizenpistat In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Vizenpistat" is a hypothetical enzyme inhibitor, this guide provides general troubleshooting advice applicable to the in vivo delivery of small molecule enzyme inhibitors. The information presented is based on established principles in pharmacology and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common routes of administration for in vivo studies of enzyme inhibitors like this compound?

A1: The choice of administration route depends on the physicochemical properties of this compound, the target tissue, and the desired pharmacokinetic profile. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). Oral delivery is often preferred for convenience, but may suffer from poor bioavailability. IV administration ensures 100% bioavailability but may have a shorter half-life. IP and SC routes offer alternatives that can provide sustained release.

Q2: How can I improve the solubility of this compound for in vivo formulation?

A2: Improving solubility is a critical step for effective in vivo delivery. Strategies include using co-solvents (e.g., DMSO, ethanol), formulating with lipids or polymers, and creating nanosuspensions. For lipid-based formulations, excipients like Peceol or Cremophor can be used to create self-emulsifying drug delivery systems (SEDDS) or supersaturated lipid-based formulations (sLBFs).[1] It is crucial to assess the tolerability of any excipients used, as some can cause local irritation.[2]

Q3: What are the key pharmacokinetic parameters I should measure for this compound?

A3: Key pharmacokinetic parameters to assess include:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3]

Q4: How do I differentiate between lack of efficacy and a delivery problem?

A4: To distinguish between a lack of intrinsic activity and a delivery issue, it's essential to measure the concentration of this compound in the plasma and, if possible, in the target tissue. If the drug concentrations are below the predicted efficacious level (based on in vitro IC50 values), the problem is likely related to delivery.[4] If drug levels are adequate but no effect is observed, the issue may be with the compound's mechanism of action or the animal model.

Troubleshooting Guides

Issue 1: Low Bioavailability After Oral Administration
Question Possible Cause Suggested Solution
Why is the plasma concentration of this compound unexpectedly low after oral gavage? Poor Solubility: this compound may be precipitating in the gastrointestinal (GI) tract.Improve Formulation: Develop a lipid-based formulation (e.g., sLBF) or a nanosuspension to enhance solubility and absorption.[1] Consider incorporating precipitation inhibitors like HPMC or PVP.
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.Route Modification: Switch to an administration route that avoids first-pass metabolism, such as intravenous (IV) or subcutaneous (SC) injection.
Poor Permeability: this compound may not be effectively crossing the intestinal wall.Permeation Enhancers: Investigate the use of pharmaceutically acceptable permeation enhancers in the formulation.
Issue 2: High Variability in Animal Responses
Question Possible Cause Suggested Solution
Why am I seeing significant variation in therapeutic outcomes between animals in the same cohort? Inconsistent Dosing: Errors in formulation preparation or administration can lead to variable doses.Standardize Protocols: Ensure the formulation is homogenous before each administration. Use precise techniques for injection or gavage. For oral dosing, ensure animals have fasted to reduce variability in gastric emptying.
Formulation Instability: The drug may be degrading in the vehicle after preparation.Assess Stability: Test the stability of the this compound formulation over the duration of the experiment. Prepare fresh formulations daily if necessary.
Biological Variation: Differences in animal metabolism or health status can affect drug response.Increase Sample Size: Use a larger number of animals per group to improve statistical power. Monitor animal health closely throughout the study.
Issue 3: Off-Target Effects or Toxicity
Question Possible Cause Suggested Solution
My animals are showing signs of toxicity (e.g., weight loss, lethargy) not predicted by in vitro studies. What should I do? Vehicle Toxicity: The formulation vehicle or excipients may be causing the toxic effects.Vehicle Control Group: Always include a control group that receives only the vehicle to isolate its effects.
Off-Target Inhibition: this compound may be inhibiting other enzymes or receptors in vivo.In Vivo Target Engagement: Measure the activity of the intended target enzyme in tissues to confirm engagement. Perform broader profiling to identify potential off-targets.
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be toxic.Metabolite Profiling: Analyze plasma and tissue samples to identify and quantify major metabolites.

Data Presentation

Table 1: Comparison of this compound Oral Formulation Strategies

Formulation TypeDrug Load (mg/mL)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension1055 ± 121.0150 ± 355
Co-solvent (20% DMSO)10120 ± 251.5410 ± 6014
sLBF in Peceol50450 ± 702.02100 ± 32070
Nanosuspension20380 ± 551.51850 ± 25062
Data are presented as mean ± SD (n=5) and are hypothetical.

Experimental Protocols

Protocol: Preparation of a Supersaturated Lipid-Based Formulation (sLBF) for this compound

Objective: To prepare a 50 mg/mL sLBF of this compound in Peceol for oral administration in rodents.

Materials:

  • This compound powder

  • Peceol (Gattefossé)

  • Magnetic stirrer with heating plate

  • Glass vials

  • Nitrogen gas source

  • Parafilm

Methodology:

  • Weigh 300 mg of this compound and add it to a glass vial containing 6 mL of Peceol.

  • Seal the vial with parafilm and begin stirring at 600 rpm at room temperature.

  • Introduce a gentle stream of nitrogen gas into the vial to displace oxygen and prevent degradation.

  • Slowly heat the suspension to 55°C while continuing to stir. Maintain this temperature until the this compound is fully dissolved. Do not exceed the recommended temperature to avoid thermal degradation.

  • Once a clear solution is obtained, turn off the heat and allow the solution to cool to room temperature while still under nitrogen and stirring.

  • The final concentration will be 50 mg/mL. Store the formulation in a sealed, airtight container, protected from light, at 4°C.

  • Before administration, gently warm the formulation to 37°C and vortex to ensure homogeneity.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Activates Target_Enzyme Target Enzyme (e.g., a Protease) Kinase_B->Target_Enzyme Activates Downstream_Effect Downstream Cellular Effect Target_Enzyme->Downstream_Effect Leads to This compound This compound This compound->Target_Enzyme Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Formulation 1. This compound Formulation Prep QC 2. Quality Control (e.g., HPLC) Formulation->QC Dosing 3. Animal Dosing (e.g., Oral Gavage) QC->Dosing Sampling 4. Blood/Tissue Sampling (Time course) Dosing->Sampling PK_Analysis 5. LC-MS/MS for Drug Concentration Sampling->PK_Analysis PD_Analysis 6. Biomarker/Target Engagement Assay Sampling->PD_Analysis PK_Analysis->PD_Analysis Correlate

Caption: Experimental workflow for in vivo testing of this compound.

Troubleshooting_Logic Start No In Vivo Efficacy Observed Check_PK Is Drug Exposure (AUC) Adequate? Start->Check_PK Check_PD Is Target Engaged in Tissue? Check_PK->Check_PD Yes Troubleshoot_Delivery Action: Troubleshoot Formulation & Delivery Route Check_PK->Troubleshoot_Delivery No Troubleshoot_MoA Action: Re-evaluate Mechanism of Action (MoA) or Animal Model Check_PD->Troubleshoot_MoA No Success Problem Likely Solved Check_PD->Success Yes Troubleshoot_Delivery->Check_PK Re-test

Caption: Logic diagram for troubleshooting lack of in vivo efficacy.

References

Technical Support Center: Fictinib Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Fictinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of Fictinib?

A1: Fictinib is a potent inhibitor of the fictional kinase, Target Kinase 1 (TK1). However, in vitro and cellular profiling have identified several off-target kinases that are inhibited by Fictinib, albeit at higher concentrations. The primary on-target and key off-target kinases, along with their respective IC50 values, are summarized below.

Data Presentation: Kinase Inhibition Profile of Fictinib

Kinase TargetIC50 (nM)Fold Selectivity vs. TK1Potential Physiological Implication
TK1 (On-Target) 5 1x Therapeutic Efficacy
Off-Target Kinase A25050xInhibition of cellular proliferation
Off-Target Kinase B800160xMinor disruption of metabolic pathways
Off-Target Kinase C1500300xPotential for mild cardiotoxicity at high doses

Q2: We are observing unexpected cellular phenotypes in our experiments with Fictinib. How can we determine if these are due to off-target effects?

A2: Unexpected phenotypes can often be attributed to off-target activities. To investigate this, we recommend a two-pronged approach:

  • Dose-Response Analysis: Correlate the observed phenotype with the IC50 values of known off-targets. If the phenotype manifests at concentrations where off-target kinases are significantly inhibited, it is likely an off-target effect.

  • Rescue Experiments: If the off-target is known, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by supplementing the pathway downstream of the off-target.

Troubleshooting Guides

Issue: Inconsistent results in cellular viability assays upon Fictinib treatment.

  • Possible Cause 1: Off-target effects on cell proliferation pathways.

    • Troubleshooting Step: Refer to the kinase inhibition profile. Off-Target Kinase A is known to be involved in cell cycle progression. If using Fictinib at concentrations >200 nM, consider this off-target effect.

    • Recommendation: Use a more selective TK1 inhibitor as a control if available, or perform a knockdown of TK1 to compare phenotypes.

  • Possible Cause 2: Vehicle or solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxicity threshold for your cell line (typically <0.1%).

    • Recommendation: Run a vehicle-only control to assess baseline toxicity.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Fictinib Target Engagement

This protocol allows for the assessment of Fictinib binding to its target (TK1) and potential off-targets in a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells of interest to 80% confluency.

    • Treat cells with Fictinib at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1 hour.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions and heat individual aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate soluble and aggregated proteins by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein (TK1) and known off-targets using Western blotting or mass spectrometry.

    • Plot the fraction of soluble protein as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve indicates target engagement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Fictinib Treatment cell_culture->treatment heating 3. Heat Shock treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation lysis->centrifugation western_blot 6. Western Blot centrifugation->western_blot data_analysis 7. Data Analysis western_blot->data_analysis

Caption: CETSA experimental workflow to assess Fictinib target engagement.

signaling_pathway Fictinib Fictinib TK1 TK1 (On-Target) Fictinib->TK1 Inhibition (High Affinity) Off_Target_A Off-Target Kinase A Fictinib->Off_Target_A Inhibition (Low Affinity) Off_Target_B Off-Target Kinase B Fictinib->Off_Target_B Inhibition (Low Affinity) Therapeutic_Effect Therapeutic Effect TK1->Therapeutic_Effect Cell_Proliferation Cell Proliferation Off_Target_A->Cell_Proliferation Metabolism Metabolism Off_Target_B->Metabolism

Caption: Fictinib on-target and off-target signaling pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vizenpistat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate unexpected cytotoxic effects of the investigational compound this compound in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor. While the precise mechanism is under investigation, it is designed to target specific pathways involved in disease progression. Potent on-target activity or unforeseen off-target effects may lead to cytotoxicity in certain cell lines.

Q2: Is some level of cytotoxicity in normal cells expected with this compound?

A2: The therapeutic goal is to have a wide therapeutic window, meaning high potency against target (e.g., cancer) cells and minimal impact on normal cells. However, off-target effects are a common mechanism of action for some drugs in clinical trials[1][2]. Cytotoxicity in normal cells, especially at concentrations close to the effective dose in target cells, is a critical observation that requires mitigation and further investigation.

Q3: What are the most common initial steps when observing unexpected cytotoxicity?

A3: First, verify the fundamentals of your experimental setup. This includes:

  • Confirming this compound Concentration: Double-check all dilution calculations and ensure the stock solution is fully dissolved.

  • Assessing Cell Health: Use healthy, low-passage cells (ideally >95% viability before starting the experiment).

  • Verifying Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and at a non-toxic level (typically ≤0.5%)[3].

  • Repeating the Experiment: A crucial step is to repeat the experiment with freshly prepared reagents to rule out contamination or reagent degradation[3].

Q4: Could the observed cytotoxicity be an artifact of the assay itself?

A4: Yes. Some assays are prone to artifacts. For example, MTT assays measure metabolic activity, which can be influenced by factors other than cell death. It is advisable to confirm cytotoxicity findings using a second, mechanistically different assay, such as an LDH release assay (measuring membrane integrity) or a direct ATP-based cell viability assay[4].

Troubleshooting Guide: this compound-Related Cytotoxicity

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Issue / Question Possible Cause Troubleshooting Step / Solution Expected Outcome
High cytotoxicity in normal cells at all tested concentrations. Compound Concentration Error 1. Verify stock concentration and recalculate dilutions. 2. Perform a new, careful serial dilution from a fresh aliquot of this compound.Accurate dosing confirms if cytotoxicity is real or due to error.
Cell Culture Contamination 1. Check cultures for common contaminants (e.g., mycoplasma, bacteria, yeast)[3]. 2. Test a fresh, uncontaminated batch of cells.Elimination of cell death caused by infection rather than the compound.
Inappropriate Assay Choice 1. Run a control plate with media, this compound, and assay reagents (no cells) to check for direct compound-assay interference. 2. Confirm results with an alternative cytotoxicity assay (e.g., switch from MTT to an LDH or ATP-based assay).Identification and correction of false-positive signals.
Inconsistent cytotoxicity results between replicate wells or experiments. Uneven Cell Seeding 1. Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension frequently[3][4][5]. 2. Use calibrated pipettes and consistent technique.Reduced variability (lower standard error) between replicate wells.
Edge Effects in Microplates 1. Avoid using the outermost wells of 96-well plates for samples. 2. Fill outer wells with sterile PBS or media to maintain humidity and minimize evaporation[4][5].More consistent results across the plate.
Compound Instability/Precipitation 1. Visually inspect the highest concentration wells for any signs of compound precipitation. 2. Ensure this compound is fully solubilized in the culture medium after dilution from the DMSO stock.Reliable and consistent exposure of cells to the intended compound concentration.
Cytotoxicity is observed, but the mechanism is unclear. Induction of Oxidative Stress 1. Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC). 2. Measure Reactive Oxygen Species (ROS) production directly using a fluorescent probe like CellROX® Green.1. A decrease in cytotoxicity with NAC co-treatment suggests oxidative stress is involved[6]. 2. Direct confirmation of ROS generation upon this compound treatment.
Activation of Apoptosis 1. Co-treat cells with this compound and a pan-caspase inhibitor like Z-VAD-FMK. 2. Measure the activity of executioner caspases (caspase-3/7) using a specific activity assay. 3. Assess mitochondrial membrane potential using a JC-1 assay.1. A rescue from cell death with Z-VAD-FMK indicates caspase-dependent apoptosis. 2. Direct evidence of caspase activation. 3. A decrease in the red/green fluorescence ratio in the JC-1 assay indicates mitochondrial dysfunction, an early sign of apoptosis[7].

Potential Mitigation Strategies & Key Experimental Protocols

If this compound-induced cytotoxicity in normal cells is confirmed, the following strategies can be employed to mitigate the effect and understand its mechanism.

Strategy 1: Counteracting Oxidative Stress with Antioxidants

Drug compounds can induce cytotoxicity by generating excessive Reactive Oxygen Species (ROS), overwhelming the cell's natural antioxidant defenses[4]. Co-incubation with an antioxidant may rescue cells from this effect.

Antioxidant Typical Working Concentration Stock Solution & Storage Notes
N-acetylcysteine (NAC) 1 - 10 mM[8][9]1 M in sterile water, store at -20°CPre-incubation for 1-2 hours before adding this compound is common. Acts as a precursor to glutathione (B108866) and a direct ROS scavenger[9][10].
Vitamin E (α-Tocopherol) 50 - 200 µM100 mM in ethanol (B145695), store at -20°CBeing lipid-soluble, it is particularly effective at preventing lipid peroxidation in cell membranes[11]. Ensure final ethanol concentration is non-toxic.
  • Cell Seeding: Plate normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare fresh dilutions of NAC in complete culture medium. Remove the old medium from the cells and add the NAC-containing medium. Incubate for 1-2 hours at 37°C.

  • This compound Treatment: Prepare a serial dilution of this compound at 2x the final desired concentration. Add an equal volume of the 2x this compound solution to the wells already containing NAC.

  • Controls: Include wells for:

    • Untreated cells (medium only)

    • Vehicle control (e.g., DMSO + NAC)

    • This compound only (no NAC)

    • NAC only (no this compound)

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard cytotoxicity assay.

  • Cell Treatment: Plate and treat cells with this compound for the desired time in a 96-well plate. Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.

  • Reagent Addition: Add CellROX® Green Reagent to each well to a final concentration of 5 µM[12].

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light[12].

  • Washing: Gently wash the cells 3 times with PBS.

  • Analysis: Measure the green fluorescence using a fluorescence microplate reader (Ex/Em ~485/520 nm) or visualize using a fluorescence microscope[13]. An increase in fluorescence indicates a higher level of intracellular ROS.

Strategy 2: Inhibiting Apoptosis with a Pan-Caspase Inhibitor

Many cytotoxic compounds kill cells by activating caspases, the key executioner enzymes in the apoptotic pathway[14]. A broad-spectrum caspase inhibitor can block this process.

Inhibitor Typical Working Concentration Stock Solution & Storage Notes
Z-VAD-FMK 10 - 50 µM[15]20 mM in DMSO, store at -20°C[16]A cell-permeable, irreversible inhibitor. Pre-treatment for at least 1 hour is recommended before adding the cytotoxic stimulus[17].

This protocol is identical to the NAC co-treatment protocol, substituting Z-VAD-FMK for NAC. A 1-hour pre-incubation with Z-VAD-FMK is typically sufficient to inhibit caspase activity before this compound is added.

This protocol uses a luminescent "add-mix-measure" kit (e.g., Caspase-Glo® 3/7) for simplicity and high-throughput capability[18][19].

  • Cell Treatment: Plate 10,000 cells per well in a white-walled 96-well plate and treat with this compound for the desired time.

  • Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[19].

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader. An increase in luminescence is directly proportional to the amount of active caspase-3/7.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The diagrams below illustrate potential pathways of this compound-induced cytotoxicity and the points of intervention for mitigating agents.

G cluster_0 Scenario 1: Off-Target Kinase Inhibition This compound This compound OffTarget Off-Target Kinase This compound->OffTarget Inhibition ROS Increased ROS (Oxidative Stress) OffTarget->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 CellDeath Apoptosis Casp37->CellDeath NAC NAC / Vit E (Antioxidant) NAC->ROS Inhibits ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Casp9 Inhibits ZVAD->Casp37 Inhibits

Caption: Potential off-target signaling leading to apoptosis.

Experimental Workflows

The following diagrams outline the logical flow for troubleshooting and investigating cytotoxicity.

G Start Unexpected Cytotoxicity Observed in Normal Cells Verify Verify Experiment: - Concentration - Cell Health - Solvent Toxicity Start->Verify Repeat Repeat Experiment with Fresh Reagents Verify->Repeat Confirm Confirm with Alternative Assay (e.g., LDH vs. MTT) Repeat->Confirm IsCytotoxicityReal Is Cytotoxicity Reproducible? Confirm->IsCytotoxicityReal No No IsCytotoxicityReal->No No Yes Yes IsCytotoxicityReal->Yes Yes Troubleshoot Troubleshoot Assay (Contamination, etc.) No->Troubleshoot Investigate Investigate Mechanism Yes->Investigate

Caption: Initial workflow for troubleshooting cytotoxicity.

G Start Investigate Mechanism of Confirmed Cytotoxicity TestROS Test for Oxidative Stress (Co-treat with NAC, CellROX) Start->TestROS TestApop Test for Apoptosis (Co-treat with Z-VAD-FMK, Caspase Assay) Start->TestApop ROS_Involved Is ROS Production Involved? TestROS->ROS_Involved Apop_Involved Is Apoptosis Involved? TestApop->Apop_Involved ROS_Yes Yes ROS_Involved->ROS_Yes Yes ROS_No No ROS_Involved->ROS_No No Apop_Yes Yes Apop_Involved->Apop_Yes Yes Apop_No No Apop_Involved->Apop_No No ConclusionROS Conclusion: Cytotoxicity is mediated by Oxidative Stress ROS_Yes->ConclusionROS Other Investigate Other Mechanisms (e.g., Necrosis) ROS_No->Other ConclusionApop Conclusion: Cytotoxicity is mediated by Apoptosis Apop_Yes->ConclusionApop Apop_No->Other

References

Vizenpistat Resistance Mechanisms: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and overcoming potential resistance mechanisms to Vizenpistat in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel therapeutic agent designed to inhibit the "Vizen-specific kinase" (VSK), a critical enzyme in a signaling pathway that promotes cancer cell proliferation and survival. By blocking VSK, this compound aims to halt tumor growth and induce apoptosis.

Q2: We are observing a gradual decrease in this compound's efficacy in our long-term cell culture models. What could be the reason?

A2: This is a common observation when cancer cells develop acquired resistance. Potential mechanisms include the upregulation of the VSK target, mutations in the VSK gene preventing this compound binding, activation of alternative survival pathways, or increased drug efflux.[1][2][3] We recommend performing a series of investigations to pinpoint the specific mechanism in your cell line, as outlined in our Troubleshooting Guide.

Q3: Are there any known biomarkers to predict sensitivity or resistance to this compound?

A3: While research is ongoing, preliminary data suggests that the baseline expression level of VSK and the status of downstream signaling components may correlate with initial sensitivity. High expression of drug efflux pumps, such as P-glycoprotein (P-gp), might be associated with intrinsic resistance.[4]

Q4: Can combination therapies overcome this compound resistance?

A4: Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance.[1] For instance, if resistance is due to the activation of a bypass pathway, an inhibitor of that pathway could restore sensitivity. If increased drug efflux is the cause, co-administration with an efflux pump inhibitor may be effective.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
  • Question: We are getting variable IC50 values for this compound across different experimental batches. What could be the cause?

  • Answer:

    • Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition. Cells at different growth phases can exhibit varied drug sensitivity.

    • Drug Preparation: Prepare fresh this compound dilutions for each experiment from a validated stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

    • Assay Protocol: Standardize incubation times and ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and not interfered with by this compound.

Issue 2: Complete Loss of this compound Efficacy in a Previously Sensitive Cell Line
  • Question: Our cancer cell line, which was initially sensitive to this compound, now grows at high concentrations of the drug. How can we determine the resistance mechanism?

  • Answer: This indicates the development of a stable resistance mechanism. We recommend the following workflow:

    G A Resistant Cell Line Development B Genomic & Transcriptomic Analysis (WES, RNA-seq) A->B C Proteomic Analysis (Western Blot, Mass Spec) A->C D Functional Assays A->D E Identify Target Alterations (e.g., VSK mutations) B->E F Identify Bypass Pathways (e.g., Upregulation of Pathway Y) B->F C->E C->F G Assess Drug Efflux (e.g., Rhodamine 123 assay) D->G

Experimental workflow for investigating acquired resistance.

  • Step 1: Sequence the VSK gene. A mutation in the drug-binding pocket is a common resistance mechanism.

  • Step 2: Assess VSK protein levels. Overexpression of the target can lead to resistance.

  • Step 3: Analyze the activation status of parallel signaling pathways. Cancer cells can compensate for the inhibition of one pathway by upregulating another.

  • Step 4: Measure intracellular this compound concentration. Reduced intracellular drug levels may indicate increased efflux.

Data Presentation: Hypothetical Resistance Mechanisms

Table 1: Comparison of this compound-Sensitive and -Resistant Cells

FeatureSensitive Cell Line (Parental)Resistant Cell Line (VZR)Fold Change
This compound IC50 50 nM5 µM100x
VSK Gene Expression (mRNA) 1.0 (normalized)15.015x
VSK Protein Level +++++High
p-AKT (Bypass Pathway) ++++High
ABC G2 (Efflux Pump) Expression 1.0 (normalized)8.08x

Key Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix with primers specific for VSK, ABCG2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Western Blot for Protein Expression and Pathway Activation
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against VSK, p-AKT, total AKT, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Resistance

This compound Mechanism of Action

This compound inhibits the Vizen-specific kinase (VSK), preventing the phosphorylation of its downstream effector, SUB1, which is critical for the transcription of pro-proliferative genes.

G This compound This compound VSK VSK This compound->VSK SUB1 SUB1 VSK->SUB1 Phosphorylates Proliferation Proliferation SUB1->Proliferation

Simplified signaling pathway of this compound's action.

Hypothetical Resistance Mechanism: Bypass Pathway Activation

In resistant cells, the inhibition of the VSK pathway is compensated by the upregulation of a parallel survival pathway, such as the PI3K/AKT pathway, leading to continued cell proliferation.

G cluster_0 VSK Pathway cluster_1 Bypass Pathway VSK VSK SUB1 SUB1 VSK->SUB1 Proliferation Proliferation SUB1->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->VSK

Activation of a bypass pathway to overcome this compound inhibition.

References

Enhancing Vizenpistat efficacy in poorly immunogenic tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vizenpistat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a novel MEK inhibitor, with a focus on enhancing its efficacy in poorly immunogenic tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound blocks the phosphorylation of ERK, leading to the downregulation of downstream signaling pathways involved in cell proliferation, survival, and differentiation. In the context of oncology, this inhibition can suppress tumor growth.

Q2: Why is this compound's efficacy diminished in poorly immunogenic tumors?

A2: Poorly immunogenic tumors, often referred to as "cold" tumors, are characterized by a low number of tumor-infiltrating lymphocytes (TILs), low mutational burden, and an immunosuppressive tumor microenvironment (TME).[1] While this compound can directly inhibit tumor cell growth, its overall efficacy can be limited in these tumors because a robust anti-tumor immune response is not effectively mounted. The TME in such tumors often contains high levels of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can counteract the effects of MEK inhibition.

Q3: What are potential strategies to enhance this compound efficacy in "cold" tumors?

A3: Several strategies are being explored to convert "cold" tumors into "hot," or immune-responsive, tumors. These include:

  • Combination Therapy: Combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies can help to release the brakes on the immune system.[1]

  • Radiotherapy: Low-dose radiation can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells into the TME.[2][3]

  • Oncolytic Viruses: These viruses can selectively infect and kill cancer cells, triggering an anti-tumor immune response.[1]

  • Targeting the TME: Combining this compound with agents that target immunosuppressive cells or cytokines within the TME can help to create a more favorable environment for an anti-tumor immune response.

Q4: What are known mechanisms of resistance to this compound?

A4: Resistance to MEK inhibitors like this compound can arise through several mechanisms, including:

  • Reactivation of the MAPK Pathway: Mutations in upstream or downstream components of the pathway can lead to its reactivation despite MEK inhibition.

  • Activation of Bypass Pathways: Tumor cells can activate alternative signaling pathways to circumvent the blocked MEK pathway.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.[4]

  • Target Modification: Mutations in the MEK protein can prevent this compound from binding effectively.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity in vitro at expected therapeutic concentrations. - Off-target effects. - Incorrect dosage calculation. - Cell line hypersensitivity.- Confirm the IC50 of this compound in your specific cell line using a dose-response curve. - Double-check all dosage calculations. - Ensure the purity of the this compound compound. - Test on a panel of cell lines to assess sensitivity.
Lack of this compound efficacy in a xenograft model of a poorly immunogenic tumor. - Insufficient drug delivery to the tumor. - Rapid drug metabolism. - Intrinsic resistance of the tumor model. - Immunosuppressive TME.- Perform pharmacokinetic analysis to determine this compound concentration in plasma and tumor tissue. - Consider a different dosing schedule or route of administration. - Analyze the tumor for mutations that could confer resistance. - Characterize the TME to identify immunosuppressive cell populations and consider combination therapies.
Variability in experimental results between replicates. - Inconsistent experimental technique. - Cell line instability. - Reagent variability.- Standardize all experimental procedures and ensure consistent handling of cells and reagents. - Perform cell line authentication and mycoplasma testing. - Use reagents from the same lot for all experiments within a set.
Unexpected results with combination therapy (e.g., this compound + anti-PD-1). - Suboptimal dosing or scheduling of one or both agents. - Antagonistic interaction between the drugs. - Inappropriate tumor model.- Perform a dose-matrix experiment to identify the optimal concentrations and schedule for the combination. - Investigate the potential for pharmacodynamic or pharmacokinetic interactions. - Ensure the chosen tumor model is appropriate for studying the intended immune-mediated effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Tumor Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor in a poorly immunogenic tumor model.

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma) into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound

    • Anti-PD-1 antibody

    • This compound + anti-PD-1 antibody

  • Drug Administration: Administer this compound daily by oral gavage and the anti-PD-1 antibody intraperitoneally twice a week.

  • Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size.

  • Data Collection: At the end of the study, excise the tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Data Analysis: Compare tumor growth curves between the different treatment groups.

Signaling Pathways and Experimental Workflows

Vizenpistat_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK Inhibition Combination_Therapy_Workflow cluster_tumor_microenvironment Tumor Microenvironment TumorCell Poorly Immunogenic Tumor Cell Treg Regulatory T Cell (Treg) CTL Cytotoxic T Lymphocyte (CTL) Treg->CTL Suppresses CTL->TumorCell Induces Apoptosis This compound This compound This compound->TumorCell Inhibits Proliferation ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) ICI->Treg Inhibits

References

Vizenpistat experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with the Kynurenine (B1673888) 3-Monooxygenase (KMO) inhibitor, vizenpistat.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our in vitro KMO inhibition assays. What are the potential sources of this variability?

A1: Variability in in vitro KMO inhibition assays can arise from several factors. Key areas to investigate include reagent preparation and handling, assay conditions, and plate reader settings. Ensure that the KMO enzyme is properly thawed on ice and that its concentration is consistent across experiments.[1] The stability of NADPH is also critical, as its degradation can lead to inaccurate measurements of KMO activity.[2] Additionally, seemingly minor variations in incubation times and temperatures can significantly impact results. Finally, confirm that your plate reader is set to the correct wavelength (typically 340 nm for NADPH consumption assays) and that there is no interference from the test compound at this wavelength.[1][3]

Q2: What are the best practices for preparing this compound and other test compounds to minimize solubility issues?

A2: Poor solubility of test compounds is a common cause of inconsistent results. This compound and other small molecule inhibitors should ideally be dissolved in 100% DMSO to create a stock solution.[4] Subsequent dilutions should be made in the assay buffer, ensuring that the final DMSO concentration in the assay does not exceed a level that affects enzyme activity, typically around 1%.[1][3] It is crucial to ensure the compound is fully dissolved at each dilution step. Sonication or vortexing can aid in this process. Always prepare fresh dilutions for each experiment to avoid issues with compound precipitation over time.

Q3: How can we ensure the reproducibility of our measurements of kynurenine pathway metabolites using LC-MS/MS?

A3: Reproducibility in LC-MS/MS analysis of kynurenine pathway metabolites depends on standardized sample preparation and consistent instrument performance.[5] It is essential to use a validated method for sample extraction, such as protein precipitation, and to include stable isotope-labeled internal standards for each analyte to account for matrix effects and variations in instrument response.[6][7][8] Regular calibration of the mass spectrometer and monitoring of key performance metrics, such as peak shape and retention time, are also critical for maintaining data quality.

Q4: We are seeing discrepancies between our in vitro IC50 values and the compound's activity in cell-based assays. What could be the reason for this?

A4: Differences in potency between isolated enzyme assays and cell-based assays are often attributed to the compound's cell permeability.[2] A highly potent inhibitor in an enzymatic assay may show reduced activity in a cellular context if it has low passive permeability across the cell membrane, requiring higher extracellular concentrations to achieve intracellular efficacy.[2] It is also important to consider the potential for active transport or metabolism of the compound within the cells, which can further influence its apparent activity.

Troubleshooting Guides

In Vitro KMO Inhibition Assay
Issue Potential Cause Troubleshooting Step
High well-to-well variability Inconsistent pipetting volumes.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with buffer.
Incomplete mixing of reagents.Gently mix the plate after adding each reagent.
Low signal or no enzyme activity Inactive KMO enzyme.Ensure proper storage and handling of the enzyme on ice.[1] Avoid repeated freeze-thaw cycles.
Degraded NADPH or L-Kynurenine.Prepare fresh substrate solutions for each experiment.
Incorrect buffer composition or pH.Verify the buffer components and adjust the pH as required by the protocol.
IC50 values higher than expected Incorrect concentration of the test compound.Verify the stock solution concentration and the dilution series.
Presence of interfering substances.Test for compound absorbance at 340 nm.[2] Run a control with the compound and all assay components except the enzyme.
Measurement of Kynurenine Pathway Metabolites by LC-MS/MS
Issue Potential Cause Troubleshooting Step
Poor peak shape or splitting Column degradation.Replace the analytical column.
Incompatible mobile phase.Ensure the mobile phase pH is appropriate for the analytes and the column.
Sample overload.Dilute the sample and reinject.
Low signal intensity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow).
Matrix suppression.Improve sample cleanup procedures. Use a more effective internal standard.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.

Experimental Protocols

In Vitro KMO Inhibition Assay Protocol

This protocol is a generalized procedure for determining the IC50 value of this compound against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock.

    • Dissolve this compound in DMSO to make a stock solution. Prepare a dilution series in 1X KMO Assay Buffer.

    • Prepare a solution of recombinant human KMO in 1X KMO Assay Buffer.

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.[1]

  • Assay Setup:

    • Add the diluted this compound solutions to the appropriate wells of the microplate.

    • Add the diluted KMO enzyme to all wells except for the "Blank" wells.

    • Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Substrate Mixture to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 90 minutes at room temperature.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well.

    • Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).

    • Plot the percentage of KMO activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

LC-MS/MS Method for Kynurenine Pathway Metabolites

This protocol provides a general framework for the simultaneous measurement of tryptophan and its key kynurenine pathway metabolites in biological samples.

Materials:

  • Biological sample (e.g., plasma, brain tissue homogenate)

  • Internal standards (stable isotope-labeled versions of each analyte)

  • Protein precipitation agent (e.g., trichloroacetic acid or methanol)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Spike the biological samples with the internal standard mixture.

    • Precipitate proteins by adding the protein precipitation agent.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on a C18 reversed-phase analytical column.[7]

    • Detect the metabolites using tandem mass spectrometry in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[5][6]

  • Data Analysis:

    • Quantify each analyte by calculating the peak area ratio of the analyte to its corresponding internal standard.

    • Generate a calibration curve using known concentrations of standards to determine the concentration of each metabolite in the samples.

Visualizations

Kynurenine_Pathway cluster_inhibition This compound Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid 3-Hydroxykynurenine->Xanthurenic_Acid 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid 3-Hydroxyanthranilic_Acid->Quinolinic_Acid This compound This compound KMO KMO This compound->KMO

Caption: The Kynurenine Pathway highlighting KMO inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Analysis A Prepare Reagents (this compound, KMO, Substrates) B Incubate this compound with KMO A->B C Initiate Reaction with Substrates B->C D Measure NADPH Consumption (Absorbance at 340 nm) C->D E Calculate IC50 D->E J Quantify Kynurenine Pathway Metabolites E->J Correlate in vitro and in vivo data F Administer this compound to Animal Model G Collect Biological Samples (Plasma, Tissue) F->G H Extract Metabolites G->H I Analyze by LC-MS/MS H->I I->J

Caption: Experimental workflow for this compound evaluation.

References

Interpreting unexpected results with Vizenpistat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vizenpistat. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and data interpretation resources to help you navigate unexpected results and optimize your experimental outcomes.

Fictional Drug Context

This compound is a potent and selective small molecule inhibitor of Kinase-X , a serine/threonine kinase that is a critical downstream effector in the Growth Factor Receptor Y (GFRY) signaling pathway . Dysregulation of the GFRY/Kinase-X axis has been implicated in the proliferation and survival of various cancer cell lines. This compound is currently under investigation as a potential therapeutic agent in oncology.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common unexpected outcomes that may be observed during experiments with this compound and provides potential explanations and solutions.

Q1: After treating my cancer cell line with this compound, I observed an increase in cell proliferation at low concentrations, while higher concentrations show the expected inhibitory effect. Why is this happening?

A1: This phenomenon is known as a paradoxical effect and can occur with some kinase inhibitors.

  • Possible Explanation 1: Pathway Feedback Loops. Inhibition of Kinase-X by this compound might trigger a compensatory feedback loop that leads to the upregulation of other pro-proliferative pathways. For instance, the cell might increase the expression or activity of a parallel signaling pathway to overcome the inhibition.

  • Possible Explanation 2: Off-Target Effects. At low concentrations, this compound might be interacting with other kinases or signaling molecules in a way that promotes proliferation. These off-target effects are less prominent at higher concentrations where the on-target inhibition of Kinase-X dominates.[1][2]

  • Suggested Actions:

    • Dose-Response Curve: Perform a detailed dose-response curve to identify the precise concentration range of the paradoxical effect.

    • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the GFRY/Kinase-X pathway and parallel pathways (e.g., MAPK/ERK, PI3K/Akt) at various this compound concentrations.

    • Off-Target Profiling: If available, consult off-target profiling data for this compound or consider performing a kinome scan to identify potential off-target interactions.

Q2: My this compound-sensitive cell line has started to show reduced responsiveness to the drug after continuous culture with escalating doses. What is the likely cause?

A2: This suggests the development of acquired resistance, a common challenge in targeted cancer therapy.[3][4][5]

  • Possible Explanation 1: Target Modification. Mutations in the Kinase-X gene may have occurred, altering the drug-binding site and reducing the affinity of this compound.[5]

  • Possible Explanation 2: Upregulation of Efflux Pumps. The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, thereby reducing its intracellular concentration.[3]

  • Possible Explanation 3: Bypass Tracks. The cells may have activated alternative signaling pathways that bypass the need for Kinase-X to promote proliferation and survival.[4]

  • Suggested Actions:

    • Sequence the Kinase-X Gene: Analyze the Kinase-X gene in the resistant cells to identify any potential mutations.

    • Efflux Pump Inhibition: Test the effect of co-treating the resistant cells with this compound and a known inhibitor of ABC transporters.

    • Pathway Analysis: Use techniques like RNA-seq or proteomic profiling to compare the signaling pathways active in the sensitive versus resistant cells to identify potential bypass mechanisms.

Q3: I am observing significant cytotoxicity in my non-cancerous control cell line at concentrations that are effective in my cancer cell line. How can I address this?

A3: This indicates potential on-target or off-target toxicity in non-malignant cells.

  • Possible Explanation 1: On-Target Toxicity. The GFRY/Kinase-X pathway may play a crucial role in the survival and function of the control cell line.

  • Possible Explanation 2: Off-Target Effects. this compound may be inhibiting other essential kinases in the control cell line that are not the primary target.[1][2]

  • Suggested Actions:

    • Lower the Concentration: Determine the minimal effective concentration in your cancer cell line and see if this concentration is less toxic to the control cells.

    • Use a Different Control Cell Line: If possible, use a control cell line where the GFRY/Kinase-X pathway is known to be less critical for survival.

    • Combination Therapy: Consider combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action to achieve a synergistic effect in cancer cells with reduced toxicity in normal cells.[6]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this compound? A: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q: How should I store this compound? A: this compound powder should be stored at -20°C. The DMSO stock solution can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q: What is the known mechanism of action of this compound? A: this compound is a selective ATP-competitive inhibitor of Kinase-X. It binds to the ATP-binding pocket of Kinase-X, preventing its phosphorylation and activation, which in turn inhibits downstream signaling in the GFRY pathway.

Q: Are there any known off-target effects of this compound? A: While this compound is highly selective for Kinase-X, some minor off-target activity against other structurally related kinases has been observed at higher concentrations. Please refer to the product datasheet for the full kinome profiling data.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeGFRY StatusKinase-X StatusIC50 (nM)
Cell Line ALung AdenocarcinomaOverexpressedWild-Type50
Cell Line BPancreatic CancerWild-TypeWild-Type800
Cell Line CLung AdenocarcinomaWild-TypeMutated (Inactive)> 10,000
Normal Lung FibroblastsNon-CancerousWild-TypeWild-Type1,500

Table 2: Effect of this compound on Cell Viability

Concentration (nM)Cell Line A (% Viability)Normal Lung Fibroblasts (% Viability)
0 (Control)100100
109598
505290
1002585
500560
1000<145

Experimental Protocols

Protocol: Cell Viability Assay using MTT

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

GFRY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY Adaptor Adaptor Protein GFRY->Adaptor Recruits KinaseX Kinase-X Adaptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->GFRY Binds This compound This compound This compound->KinaseX Inhibits

Caption: The GFRY/Kinase-X Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer & Control Lines) Treatment 3. Treat Cells with This compound Dilutions CellCulture->Treatment VizenpistatPrep 2. Prepare this compound Stock Solution (DMSO) VizenpistatPrep->Treatment Incubation 4. Incubate for Specified Time Treatment->Incubation Assay 5. Perform Assay (e.g., MTT, Western Blot) Incubation->Assay DataCollection 6. Collect Data Assay->DataCollection Interpretation 7. Interpret Results DataCollection->Interpretation

Caption: General experimental workflow for studies involving this compound.

Troubleshooting_Logic Start Unexpected Result Observed Q1 Paradoxical Proliferation at Low Doses? Start->Q1 Q2 Loss of Efficacy Over Time? Start->Q2 Q3 Toxicity in Control Cells? Start->Q3 A1 Check for Feedback Loops & Off-Target Effects Q1->A1 Yes A2 Investigate Resistance: Mutation, Efflux, Bypass Q2->A2 Yes A3 Assess On-Target vs. Off-Target Toxicity Q3->A3 Yes

Caption: A logical flow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

Validating Vizenpistat's On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on a compound specifically named "Vizenpistat" is limited. This guide will therefore use data from well-characterized, representative KDM5 inhibitors to illustrate the principles and methodologies for validating on-target effects. "this compound" will be used as a placeholder for a potent and selective KDM5 inhibitor.

This guide provides a comparative overview of experimental data and methodologies for validating the on-target effects of this compound, a selective inhibitor of the KDM5 family of histone demethylases. For context, its performance is compared with other known KDM5 inhibitors.

Introduction to KDM5 Inhibition

The KDM5 family of enzymes (KDM5A-D), also known as JARID1, are histone demethylases that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1] H3K4me3 is a key epigenetic mark associated with active gene transcription.[1] By inhibiting KDM5, compounds like this compound are expected to increase global levels of H3K4me3, leading to the reactivation of tumor suppressor genes and anti-proliferative effects in cancer cells.[2][3] Overexpression of KDM5 enzymes has been documented in various cancers, making them a compelling therapeutic target.[1]

Comparative Analysis of KDM5 Inhibitors

The on-target efficacy of this compound can be benchmarked against other known KDM5 inhibitors. The following table summarizes key performance indicators based on publicly available data for representative compounds.

CompoundTarget(s)IC50 (nM)Cellular H3K4me3 IncreaseAnti-proliferative Activity
This compound (Hypothetical) KDM5A/B/C/D1-20PotentHigh
CPI-455 pan-KDM510 (KDM5A)YesYes
KDM5-C70 pan-KDM5KDM5A: 40, KDM5B: 160, KDM5C: 100 (as KDM5-C49)YesYes
KDOAM-25 KDM5A/B/C/DKDM5A: 71, KDM5B: 19, KDM5C: 69, KDM5D: 69YesYes
GSK467 KDM5B26--

Experimental Protocols for On-Target Validation

Validating the on-target effects of this compound involves a series of biochemical and cell-based assays to confirm its interaction with KDM5 and the downstream consequences of this interaction.

In Vitro Histone Demethylase (HDM) Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant KDM5 proteins.

Methodology:

  • Principle: A common method is an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or similar proximity-based assay.

  • Reagents: Recombinant KDM5A/B/C/D enzymes, biotinylated H3K4me3 peptide substrate, anti-H3K4me2 antibody conjugated to acceptor beads, and streptavidin-coated donor beads.

  • Procedure:

    • Incubate recombinant KDM5 enzyme with varying concentrations of this compound.

    • Add the H3K4me3 peptide substrate and cofactors (e.g., Fe(II), α-ketoglutarate).

    • Allow the demethylation reaction to proceed.

    • Stop the reaction and add the acceptor and donor beads.

    • In the absence of inhibition, the enzyme will demethylate the substrate to H3K4me2, bringing the beads into proximity and generating a signal.

    • The signal is read on a compatible plate reader. A decrease in signal indicates inhibition of KDM5 activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cellular Target Engagement: Western Blotting for Histone Marks

Objective: To confirm that this compound increases the levels of the direct downstream epigenetic mark, H3K4me3, in a cellular context.

Methodology:

  • Cell Culture: Treat cancer cell lines known to overexpress KDM5 (e.g., MCF-7 breast cancer cells) with a dose range of this compound for a specified time (e.g., 24-72 hours).

  • Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction protocol.

  • Western Blotting:

    • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the relative increase in H3K4me3 levels normalized to the loading control.[2]

Cellular Phenotypic Assays: Anti-proliferative Effects

Objective: To assess the functional consequence of KDM5 inhibition on cancer cell proliferation.

Methodology:

  • Assay: Use a standard cell viability assay such as MTT or CellTiter-Glo®.

  • Procedure:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 3-6 days).

    • Add the viability reagent and measure the signal (absorbance or luminescence), which correlates with the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to quantify the anti-proliferative potency of this compound.

Visualizing the Pathway and Experimental Logic

To further clarify the mechanism of action and the validation process, the following diagrams illustrate the key concepts.

KDM5_Signaling_Pathway cluster_nucleus Cell Nucleus KDM5 KDM5 Enzyme H3K4me3 Histone H3 (Active Promoters) H3K4me3 KDM5->H3K4me3 Demethylates H3K4me2 H3K4me2 H3K4me3->H3K4me2 TSG Tumor Suppressor Genes H3K4me3->TSG Activates Transcription Cell Cycle Arrest Cell Cycle Arrest TSG->Cell Cycle Arrest Senescence Senescence TSG->Senescence Apoptosis Apoptosis TSG->Apoptosis This compound This compound This compound->KDM5 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HDM_Assay HDM Activity Assay (IC50 Determination) Western_Blot Western Blot (H3K4me3 Levels) HDM_Assay->Western_Blot Confirms Cellular Target Engagement Proliferation_Assay Proliferation Assay (GI50 Determination) Western_Blot->Proliferation_Assay Links Target to Phenotype This compound This compound This compound->HDM_Assay Direct Inhibition Inhibitor_Comparison_Logic cluster_parameters Comparison Parameters This compound This compound Potency Potency (IC50/GI50) This compound->Potency Selectivity Selectivity (vs. other KDMs) This compound->Selectivity Phenotype Phenotypic Effect (e.g., Apoptosis, Senescence) This compound->Phenotype Alternative_A Alternative KDM5 Inhibitor A (e.g., CPI-455) Alternative_A->Potency Alternative_A->Selectivity Alternative_A->Phenotype Alternative_B Alternative KDM5 Inhibitor B (e.g., KDM5-C70) Alternative_B->Potency Alternative_B->Selectivity Alternative_B->Phenotype Genetic_Control Genetic Knockdown (siRNA/shRNA for KDM5) Genetic_Control->Phenotype Phenocopies Inhibition

References

Vizenpistat: Unraveling Its Phosphodiesterase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature or data regarding a phosphodiesterase inhibitor named "Vizenpistat." Searches for this compound, including potential alternative spellings such as "Vizempistat" and "Vizenpostat," have not yielded any relevant information within scientific databases, clinical trial registries, or other public domains.

Therefore, a comparison guide on the cross-reactivity of this compound with other phosphodiesterases cannot be provided at this time. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the existence of such data.

For researchers, scientists, and drug development professionals interested in the selectivity of phosphodiesterase (PDE) inhibitors, it is crucial to rely on published data from peer-reviewed studies. When evaluating a novel inhibitor, a typical approach to determine its cross-reactivity profile involves a series of well-defined experiments.

Standard Experimental Workflow for Assessing PDE Inhibitor Selectivity

To illustrate the common methodology used in the field, a generalized experimental workflow for determining the selectivity of a PDE inhibitor is outlined below.

cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with each PDE Isozyme Compound->Incubation PDE_Panel Panel of Purified PDE Isozymes (PDE1-11) PDE_Panel->Incubation Substrate Add Substrate (cAMP or cGMP) Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Termination Terminate Reaction Reaction->Termination Detection Quantify Remaining Substrate or Product Termination->Detection IC50 Calculate IC50 Values for each Isozyme Detection->IC50 Selectivity Determine Selectivity Ratios (IC50 of off-target / IC50 of primary target) IC50->Selectivity

Figure 1. A generalized workflow for determining the in vitro selectivity of a phosphodiesterase inhibitor.

The Phosphodiesterase Signaling Pathway

Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of specific PDEs can lead to the accumulation of these second messengers, thereby modulating various physiological responses.

cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Second Messengers cluster_downstream Downstream Effects cluster_pde PDE Regulation Signal Extracellular Signal (e.g., Hormones, Neurotransmitters) Receptor Receptor Signal->Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP / GTP ATP_GTP->AC_GC Converts PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolyzed by Phosphorylation Substrate Phosphorylation PKA_PKG->Phosphorylation Response Cellular Response Phosphorylation->Response AMP_GMP AMP / GMP PDE->AMP_GMP Inhibitor PDE Inhibitor (e.g., this compound) Inhibitor->PDE Inhibits

Comparative Guide to Checkpoint Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Vizenpistat (Zetomipzomib/KZR-616): As of late 2025, there is no publicly available preclinical or clinical data on the use of this compound in combination with checkpoint inhibitors for the treatment of cancer. This compound, also known as zetomipzomib (B608408) or KZR-616, is a first-in-class selective inhibitor of the immunoproteasome.[1][2] Its development has been primarily focused on autoimmune and inflammatory diseases, such as lupus nephritis and autoimmune hepatitis.[3][4][5][6] The mechanism of this compound involves inhibiting the LMP7 and LMP2 subunits of the immunoproteasome, which in turn blocks the production of pro-inflammatory cytokines and modulates T and B cell function.[1][7] Given the absence of data for this compound in oncology combinations, this guide will compare two prominent, data-rich strategies for combining therapies with checkpoint inhibitors: anti-angiogenic agents and chemotherapy.

Introduction to Checkpoint Inhibitor Combination Strategies

Immune checkpoint inhibitors (ICIs), such as those targeting PD-1/PD-L1, have transformed cancer therapy by unleashing the body's own immune system to fight tumors.[8] However, a significant number of patients do not respond to ICI monotherapy, prompting the investigation of combination strategies to enhance their efficacy. The goal of these combinations is to overcome resistance mechanisms and create a more favorable tumor microenvironment for immune-mediated killing.[9] This guide provides a comparative overview of two major combination approaches: ICIs with anti-angiogenic agents and ICIs with chemotherapy, supported by experimental data from pivotal clinical trials.

Profile: Anti-Angiogenic Agents in Combination with Checkpoint Inhibitors

Mechanism of Action

Anti-angiogenic agents, such as the monoclonal antibody bevacizumab, function by inhibiting Vascular Endothelial Growth Factor A (VEGF-A).[1] VEGF-A is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, which tumors require to grow and metastasize.[5][7] By binding to and neutralizing VEGF-A, bevacizumab prevents it from activating its receptors (VEGFRs) on endothelial cells, thereby inhibiting new blood vessel formation and reducing the blood supply to the tumor.[2][10]

The combination with checkpoint inhibitors is based on a synergistic rationale. Beyond its anti-vascular effects, VEGF inhibition can help normalize the tumor vasculature and decrease the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[11][12] This "reprogramming" of the tumor microenvironment is thought to enhance the infiltration and activity of effector T cells, thereby boosting the anti-tumor immune response elicited by checkpoint inhibitors.[9][13]

Signaling Pathway Diagram

VEGF_ICI_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tumor Cell Tumor Cell PDL1 PD-L1 Tumor Cell->PDL1 VEGF VEGF-A Tumor Cell->VEGF secretes Endothelial Cell Endothelial Cell Immune Cell (Treg, MDSC) Immune Cell (Treg, MDSC) Effector T Cell Effector T Cell Immune Cell (Treg, MDSC)->Effector T Cell suppresses Effector T Cell->Tumor Cell attacks PD1 PD-1 Effector T Cell->PD1 Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->PD1 blocks PDL1->PD1 inhibitory signal VEGF->Immune Cell (Treg, MDSC) promotes VEGFR VEGFR VEGF->VEGFR activates Bevacizumab Bevacizumab Bevacizumab->VEGF binds & neutralizes Angiogenesis Angiogenesis & Vasculature Growth VEGFR->Angiogenesis promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth supports

Caption: Mechanism of Bevacizumab and Checkpoint Inhibitor Combination.

Profile: Chemotherapy in Combination with Checkpoint Inhibitors

Mechanism of Action

The combination of cytotoxic chemotherapy with checkpoint inhibitors is a standard of care in several cancer types. Chemotherapy works by directly killing rapidly dividing cancer cells. The rationale for combining it with immunotherapy is that chemotherapy-induced tumor cell death can lead to the release of tumor antigens. These antigens can then be taken up by antigen-presenting cells (APCs), such as dendritic cells, leading to the priming and activation of a new wave of tumor-specific T cells. This process, known as immunogenic cell death, can convert a "cold" tumor (lacking immune cells) into a "hot" tumor, making it more susceptible to the effects of checkpoint inhibitors.

Clinical Trial Data: KEYNOTE-189

The KEYNOTE-189 study was a pivotal phase 3 trial that evaluated the efficacy of the PD-1 inhibitor pembrolizumab (B1139204) in combination with pemetrexed (B1662193) and platinum-based chemotherapy for the first-line treatment of metastatic nonsquamous non-small cell lung cancer (NSCLC) without EGFR or ALK alterations.[1][14]

Comparative Data Tables

Table 1: Comparison of Pivotal Phase 3 Trials
FeatureIMpower150 (ABCP arm) KEYNOTE-189 (Pembrolizumab arm)
Drug Combination Atezolizumab + Bevacizumab + Carboplatin + PaclitaxelPembrolizumab + Pemetrexed + Cisplatin/Carboplatin
Indication 1L Metastatic Nonsquamous NSCLC1L Metastatic Nonsquamous NSCLC
Patient Population Chemotherapy-naive, includes EGFR/ALK alterationsChemotherapy-naive, excludes EGFR/ALK alterations
Median Overall Survival (OS) 19.5 months22.0 months[2][10]
Control Arm Median OS 14.7 months10.6 months[2][10]
Hazard Ratio (OS) 0.80 (95% CI: 0.67–0.95)[15]0.60 (95% CI: 0.50–0.72)[10]
Median Progression-Free Survival (PFS) 8.5 months9.0 months[10]
Control Arm Median PFS 6.8 months4.9 months[2][14]
Hazard Ratio (PFS) 0.61 (95% CI: 0.52-0.72)0.50 (95% CI: 0.42-0.60)[10]
Table 2: Comparison of Grade 3-5 Adverse Events (AEs)
Adverse EventIMpower150 (ABCP arm) KEYNOTE-189 (Pembrolizumab arm)
Any Grade 3-5 AE 57%72.1%
AEs leading to discontinuation 34% (of any drug)20% (of Pembrolizumab)
Neutropenia 12%Not specifically reported in top AEs
Febrile Neutropenia 5%Not specifically reported in top AEs
Hypertension (related to Bevacizumab) 6%N/A
Pneumonitis (immune-related) 2%3%
Acute Kidney Injury Not reported as common2%

Experimental Protocols

Preclinical Mouse Tumor Model Protocol (Representative)

This protocol is a representative example of how the synergy between anti-angiogenic agents and checkpoint inhibitors is evaluated in preclinical settings.[11]

  • Cell Line and Culture: Murine colon adenocarcinoma cells (e.g., CT26) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Animal Model: 6-8 week old female BALB/c mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Mice are subcutaneously injected in the right flank with 1x10^6 CT26 cells suspended in 100 µL of phosphate-buffered saline.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into four treatment groups (n=10 per group):

    • Vehicle Control (e.g., PBS)

    • Anti-VEGF antibody (e.g., bevacizumab analogue)

    • Anti-PD-1 antibody

    • Combination of Anti-VEGF and Anti-PD-1 antibodies

  • Dosing and Administration: Antibodies are administered via intraperitoneal injection twice weekly for 3-4 weeks.

  • Efficacy Assessment: Tumor volume is measured twice weekly with calipers (Volume = 0.5 x length x width²). Body weight is monitored as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical analysis of blood vessel density (CD31 staining) and immune cell infiltration (CD8+, FoxP3+ staining).

Experimental Workflow Diagram

Caption: Workflow for a Preclinical Mouse Tumor Model Study.

Conclusion

The combination of checkpoint inhibitors with other anti-cancer agents is a cornerstone of modern oncology. While data for the novel immunoproteasome inhibitor this compound in this context is absent, well-established combinations provide a clear path forward. The addition of the anti-angiogenic agent bevacizumab to a checkpoint inhibitor and chemotherapy (IMpower150) and the combination of a checkpoint inhibitor directly with chemotherapy (KEYNOTE-189) have both demonstrated significant survival benefits in first-line metastatic NSCLC. The choice between these regimens depends on various factors including patient eligibility, biomarker status (such as PD-L1 expression), and the specific toxicity profile of each combination. The data suggests that modulating the tumor microenvironment, either by disrupting its blood supply or by inducing immunogenic cell death, are both highly effective strategies to enhance the power of immunotherapy.

References

Vizenpistat and Competitors: A Head-to-Head Comparison of ENPP1 Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Vizenpistat and other leading ENPP1 inhibitors. This document provides a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the advancement of novel cancer immunotherapies.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING innate immune pathway, making it a promising target for cancer immunotherapy. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response. Inhibition of ENPP1 is a key strategy to enhance the efficacy of cancer immunotherapies by preventing the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway in adjacent immune cells. This guide provides a head-to-head comparison of this compound (SR-8541A) and other notable ENPP1 inhibitors currently in development.

Mechanism of Action of ENPP1 Inhibitors

This compound and similar compounds are small molecule inhibitors that block the catalytic activity of ENPP1.[1] This inhibition prevents the hydrolysis of extracellular 2'3'-cGAMP, a key second messenger that activates the STIMULATOR of interferon genes (STING) pathway.[2] By preventing the degradation of cGAMP, these inhibitors increase its concentration in the tumor microenvironment, leading to a more robust anti-tumor immune response through the production of type I interferons and other pro-inflammatory cytokines.[3] Additionally, ENPP1 hydrolyzes ATP to AMP, which is then converted to the immunosuppressive molecule adenosine (B11128).[2] Thus, ENPP1 inhibition can also reduce the production of adenosine in the tumor microenvironment, further enhancing anti-tumor immunity.[4]

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and other selected ENPP1 inhibitors. The data has been compiled from various preclinical studies to provide a comparative overview.

CompoundTargetIC50 / KiSelectivity ProfileDevelopment Stage
This compound (SR-8541A) ENPP1IC50: 1.4 nM - 3.6 nM, Ki: 1.9 nM[5][6]Highly selective.[5]Phase 1/2 Clinical Trials[7]
RBS2418 ENPP1Ki: 0.13 nM (ATP), 0.14 nM (cGAMP)Selective inhibitor.[8]Phase 1 Clinical Trial[9]
TXN10128 ENPP1IC50: 4 nM>2500-fold selective over ENPP2 and ENPP3.[10]Preclinical[7]
ISM5939 ENPP1IC50: 0.63 nMHighly selective over ENPP2 and ENPP3.[11]Preclinical (IND cleared)[3]
STF-1084 ENPP1IC50: 15 nM, Ki: 33 nM[1][12]>100-fold selective over other ENPP isoforms.[1]Preclinical[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cGAS-STING signaling pathway, the role of ENPP1, and a general experimental workflow for evaluating ENPP1 inhibitors.

ENPP1_Pathway cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1 ENPP1 cGAMP_in->ENPP1 Export ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP AMP AMP ENPP1->AMP Hydrolysis STING STING cGAMP_out->STING Import ATP_out Extracellular ATP ATP_out->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine via CD73 Immune_Suppression Immune Suppression Adenosine->Immune_Suppression This compound This compound & Similar Inhibitors This compound->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti_Tumor_Immunity Anti-Tumor Immunity IFN->Anti_Tumor_Immunity

Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis enzymatic_assay ENPP1 Enzymatic Assay (e.g., pNP-TMP or cGAMP hydrolysis) cellular_assay Cell-Based STING Activation Assay (e.g., IFN-β ELISA) enzymatic_assay->cellular_assay selectivity_assay Selectivity Profiling (vs. ENPP2, ENPP3, etc.) cellular_assay->selectivity_assay pk_pd Pharmacokinetics & Pharmacodynamics selectivity_assay->pk_pd efficacy Tumor Growth Inhibition (Syngeneic Mouse Models) pk_pd->efficacy immune_profiling Tumor Microenvironment Analysis (e.g., IHC, Flow Cytometry) efficacy->immune_profiling end Lead Candidate Selection immune_profiling->end start Compound Synthesis & Initial Screening start->enzymatic_assay

Caption: General experimental workflow for evaluating ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of ENPP1 inhibitors.

Protocol 1: In Vitro ENPP1 Enzymatic Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a compound on recombinant human ENPP1 enzyme using the synthetic substrate p-nitrophenyl thymidine (B127349) 5'-monophosphate (pNP-TMP).

  • Materials:

    • Recombinant human ENPP1 enzyme

    • p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 1 mM CaCl2

    • Stop Solution: 0.1 M NaOH

    • 96-well clear flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 405 nm

    • Test compound dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of pNP-TMP in Assay Buffer.

    • Add 20 µL of the serially diluted test compound or vehicle control to the wells of the 96-well plate.

    • Add 20 µL of the diluted ENPP1 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the pNP-TMP substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: Cellular STING Pathway Activation Assay (IFN-β ELISA)

This protocol measures the activation of the STING pathway in response to an ENPP1 inhibitor in a co-culture system.

  • Materials:

    • A cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231)

    • A reporter cell line for STING activation (e.g., THP-1 Dual™ cells)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

    • Test compound dissolved in DMSO

    • 2'3'-cGAMP

    • IFN-β ELISA Kit

  • Procedure:

    • Seed the ENPP1-expressing cancer cells in a 96-well plate and incubate overnight.

    • On the following day, treat the cells with a serial dilution of the test compound for 1 hour.

    • Add 2'3'-cGAMP to the wells to a final concentration of 1 µM to stimulate cGAMP-dependent STING activation.

    • Incubate for 6 hours to allow for cGAMP production and export by the cancer cells and its potential degradation by ENPP1.

    • Add the STING reporter cells to the co-culture.

    • Incubate the co-culture for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the EC50 value of the test compound for STING activation.[14]

In Vivo Efficacy

Preclinical in vivo studies in syngeneic mouse models are essential to evaluate the anti-tumor efficacy of ENPP1 inhibitors. For instance, ISM5939 monotherapy (30 mg/kg, p.o. BID) demonstrated a 67% Tumor Growth Inhibition (TGI) in the MC38 colorectal cancer model.[15] Furthermore, ENPP1 inhibitors have shown synergistic effects when combined with immune checkpoint inhibitors. For example, TXN10128 in combination with an anti-PD-L1 antibody showed a significant synergistic anti-tumoral effect in a mouse model.[10] this compound has also demonstrated a synergistic effect with checkpoint inhibitors in preclinical studies.[16]

Conclusion

The development of potent and selective ENPP1 inhibitors like this compound represents a promising advancement in cancer immunotherapy. The ability of these compounds to enhance the cGAS-STING pathway and reduce immunosuppressive adenosine in the tumor microenvironment provides a strong rationale for their clinical investigation. The comparative data presented in this guide highlights the high potency of several molecules in this class, with this compound being one of the leading candidates that has progressed to clinical trials. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel ENPP1 inhibitors, which will be crucial for the development of next-generation immuno-oncology therapeutics. Further clinical investigation will be critical to fully elucidate the therapeutic potential of this compound and other ENPP1 inhibitors in various cancer types.

References

Vizenpistat and Radiotherapy: A Synergistic Approach to Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies with radiotherapy is a rapidly evolving field in oncology, aiming to enhance treatment efficacy and overcome resistance. Vizenpistat, a potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1), represents a novel immunotherapeutic strategy. This guide provides a comprehensive comparison of the synergistic effects of this compound with radiotherapy, supported by preclinical data and an exploration of the underlying mechanisms of action.

Mechanism of Action: this compound and the cGAS-STING Pathway

This compound's therapeutic potential in combination with radiotherapy is rooted in its ability to modulate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system's response to cancer.

Radiotherapy induces DNA damage in cancer cells, leading to the release of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the cGAS enzyme, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the STING protein located on the endoplasmic reticulum. Activated STING triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This process promotes the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.

However, some tumors can evade this immune surveillance by overexpressing ENPP1. ENPP1 is an enzyme that hydrolyzes cGAMP, effectively dampening the STING-mediated anti-tumor immune response. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, thereby amplifying the STING signal and enhancing the immunogenic effects of radiotherapy. This synergy transforms the tumor microenvironment from "cold" (immunologically suppressed) to "hot" (immunologically active), making the cancer more susceptible to immune-mediated destruction.

Preclinical Synergy of ENPP1 Inhibitors and Radiotherapy

While specific preclinical data for this compound in combination with radiotherapy are not yet widely published, studies on other ENPP1 inhibitors have demonstrated significant synergistic anti-tumor effects. The following table summarizes key findings from these preclinical investigations.

ENPP1 InhibitorCancer ModelRadiotherapy RegimenKey FindingsReference
Unnamed ENPP1 inhibitorMurine breast cancerFractionated radiationNear-complete local control (only 1/15 mice developed recurrence) compared to radiation alone.[1]
ZX-8177Pancreatic cancer syngeneic mouse model20 GyEnhanced anti-tumor efficacy with 100% tumor growth inhibition (TGI) in the combination group versus 78.5% TGI with radiation alone. Two of five mice in the combination group were tumor-free.[2]
Unnamed ENPP1 inhibitorMurine pancreatic cancerNot specifiedRemoval of ENPP1 from a high-expressing cancer cell line slowed tumor growth and increased the effectiveness of radiotherapy.[3]
Novel small molecule ENPP1 inhibitorMurine cancer modelsNot specifiedImproved tumor control by radiation, even in cancers lacking ENPP1 expression, by targeting stromal ENPP1. This effect was dependent on STING, type I interferon receptor, and CD8 T cells.[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in preclinical studies of ENPP1 inhibitors combined with radiotherapy.

In Vivo Tumor Growth Delay Studies
  • Cell Lines and Animal Models: Murine cancer cell lines (e.g., breast, pancreatic) are implanted into syngeneic mice to establish tumors.

  • Treatment Groups: Mice are randomized into several groups: vehicle control, ENPP1 inhibitor alone, radiotherapy alone, and the combination of the ENPP1 inhibitor and radiotherapy.

  • Drug Administration: The ENPP1 inhibitor is typically administered orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Radiotherapy: Localized irradiation is delivered to the tumor-bearing area using a small animal irradiator. Dosing can be a single high dose or a fractionated regimen.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint Analysis: The primary endpoint is typically tumor growth delay or tumor growth inhibition. Overall survival of the mice is also monitored.

  • Immunophenotyping: At the end of the study, tumors and spleens may be harvested for flow cytometry analysis to assess the infiltration and activation of various immune cell populations (e.g., CD8+ T cells, dendritic cells).

Mechanistic Studies
  • Immunohistochemistry and Immunofluorescence: Tumor tissues are stained for markers of immune activation, such as CD8, and components of the STING pathway, like phosphorylated STING (p-STING).

  • Gene Expression Analysis: RNA is extracted from tumor tissue to measure the expression of interferon-stimulated genes (e.g., IFN-β, CXCL10) and markers of cytotoxic T cells (e.g., Perforin, Granzyme B) using quantitative real-time PCR.

  • cGAMP Measurement: The levels of 2'3'-cGAMP in tumor tissues can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

ENPP1_STING_Pathway ENPP1-STING Signaling Pathway in Cancer Therapy cluster_radiotherapy Radiotherapy cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) RT Radiotherapy DNA_damage DNA Damage RT->DNA_damage dsDNA Cytosolic dsDNA DNA_damage->dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_synthesis cGAMP Synthesis cGAS->cGAMP_synthesis cGAMP_in Intracellular cGAMP cGAMP_synthesis->cGAMP_in cGAMP_out Extracellular cGAMP cGAMP_in->cGAMP_out transported out STING STING cGAMP_out->STING activates ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes TBK1 TBK1/IRF3 STING->TBK1 activates IFN Type I Interferons TBK1->IFN production Immune_Response Anti-tumor Immune Response IFN->Immune_Response promotes This compound This compound This compound->ENPP1 inhibits

Figure 1: The ENPP1-STING signaling pathway and the mechanism of this compound.

Preclinical_Workflow Preclinical Experimental Workflow for this compound + Radiotherapy start Tumor Implantation (Syngeneic Mouse Model) randomization Randomization start->randomization control Vehicle Control randomization->control vizen This compound Alone randomization->vizen rt Radiotherapy Alone randomization->rt combo This compound + Radiotherapy randomization->combo treatment Treatment Period control->treatment vizen->treatment rt->treatment combo->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Immunophenotyping (Flow Cytometry) Gene Expression (qRT-PCR) Histology (IHC/IF) endpoint->analysis

Figure 2: A generalized workflow for preclinical evaluation.

Comparison with Other Radiotherapy Combinations

The synergistic approach of this compound with radiotherapy can be compared with other combination strategies currently under investigation.

Combination StrategyMechanism of SynergyAdvantagesChallenges
This compound (ENPP1 inhibitor) + Radiotherapy Immune-mediated: Enhances the immunogenicity of radiotherapy by activating the cGAS-STING pathway.Potentially broad applicability: May be effective in "cold" tumors and tumors resistant to other immunotherapies.[5]Early stage of development: Limited clinical data available for ENPP1 inhibitors. Potential for immune-related adverse events.
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) + Radiotherapy Immune-mediated: Radiotherapy-induced tumor antigen release is complemented by the blockade of immune checkpoints, leading to a more robust T-cell response.Clinically validated: Several combinations have shown efficacy in various cancer types.Limited efficacy in "cold" tumors: Response rates can be low in tumors with a non-inflamed microenvironment.
DNA Damage Response (DDR) Inhibitors (e.g., PARP inhibitors) + Radiotherapy Direct cytotoxicity: Inhibits the repair of radiation-induced DNA damage, leading to increased cancer cell death (synthetic lethality).Strong biological rationale: Directly targets a key mechanism of radiation resistance.Increased toxicity: Can enhance the side effects of radiotherapy on normal tissues.
Anti-angiogenic Agents + Radiotherapy Tumor microenvironment modulation: Normalizes tumor vasculature, improving oxygenation and thereby enhancing the efficacy of radiotherapy.Potential to improve drug delivery: Can enhance the delivery of other systemic therapies.Complex scheduling: The timing of anti-angiogenic therapy relative to radiotherapy is crucial and not fully optimized.

Conclusion

This compound, as a selective ENPP1 inhibitor, holds significant promise for synergizing with radiotherapy to improve cancer treatment outcomes. By targeting a key negative regulator of the cGAS-STING pathway, this compound can unleash a potent anti-tumor immune response initiated by radiation. Preclinical data for ENPP1 inhibitors in combination with radiotherapy are encouraging, demonstrating enhanced tumor control. Further clinical investigation is warranted to establish the safety and efficacy of this compound in this combination setting. For researchers and drug development professionals, the exploration of ENPP1 inhibition represents a compelling new frontier in the quest to overcome resistance to radiotherapy and broaden the reach of cancer immunotherapy.

References

Benchmarking a Novel KDM5B Inhibitor Against Standard-of-Care Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Note on "Vizenpistat": Publicly available scientific literature and clinical trial databases do not contain information on a compound named "this compound." This guide, therefore, presents a comparative analysis of a well-characterized, representative KDM5B inhibitor, CPI-455, against a standard-of-care chemotherapy agent, Doxorubicin, in the context of breast cancer. This information is intended to serve as a proxy for benchmarking a novel KDM5B inhibitor.

Introduction

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B, is an epigenetic modifier that is frequently overexpressed in several cancers, including breast cancer.[1][2] Its role in transcriptional regulation and chemoresistance has made it an attractive therapeutic target.[3] KDM5B inhibitors represent a novel class of targeted therapy aiming to reverse epigenetic alterations that drive tumorigenesis. This guide provides a comparative overview of the preclinical efficacy of a representative KDM5B inhibitor, CPI-455, and a standard-of-care chemotherapy agent, Doxorubicin, in breast cancer models.

Mechanism of Action

KDM5B Inhibitors: These agents function by inhibiting the demethylase activity of KDM5B. This leads to an increase in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[4] By preventing the removal of this mark, KDM5B inhibitors can lead to the re-expression of tumor suppressor genes that were silenced during cancer development, thereby inhibiting cancer cell proliferation.[5]

Doxorubicin: As a member of the anthracycline class of chemotherapy drugs, Doxorubicin has a multi-faceted mechanism of action. Its primary mode of action is the intercalation into DNA, which inhibits the progression of the enzyme topoisomerase II, thereby preventing the relaxation of supercoiled DNA and blocking DNA transcription and replication.

Preclinical Efficacy: A Comparative Summary

The following tables summarize the in vitro efficacy of the KDM5B inhibitor CPI-455 and Doxorubicin in the MCF-7 human breast cancer cell line, a widely used model for ER-positive breast cancer.

Compound Target MCF-7 IC50 Reference
CPI-455KDM5 (pan-inhibitor)35.4 µM[6]
DoxorubicinDNA Topoisomerase II0.4 µM - 8.3 µM[7][8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

KDM5B Signaling Pathway

KDM5B_Pathway KDM5B KDM5B H3K4me3 H3K4me3 (Active Transcription Mark) KDM5B->H3K4me3 Demethylation Tumor_Suppressor Tumor Suppressor Genes (e.g., BRCA1, HEXIM1) H3K4me3->Tumor_Suppressor Promotes Expression Proliferation Cell Proliferation & Survival Tumor_Suppressor->Proliferation Inhibits KDM5B_Inhibitor KDM5B Inhibitor (e.g., CPI-455) KDM5B_Inhibitor->KDM5B Inhibits

Caption: KDM5B signaling pathway and the mechanism of its inhibition.

In Vitro Drug Efficacy Testing Workflow

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (MCF-7 Breast Cancer Cells) Drug_Treatment 2. Drug Treatment (KDM5B Inhibitor or Doxorubicin) Cell_Culture->Drug_Treatment MTT_Assay 3. MTT Assay (Cell Viability) Drug_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: A generalized workflow for determining drug efficacy in vitro.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the KDM5B inhibitor or Doxorubicin for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals that are formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined.

Western Blot for Histone Methylation

Western blotting is used to detect specific proteins in a sample. In this context, it can be used to verify the mechanism of action of KDM5B inhibitors by observing changes in H3K4me3 levels.

  • Protein Extraction: Cells are treated with the KDM5B inhibitor, and then whole-cell lysates or histone extracts are prepared.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-Histone H3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.

Standard-of-Care Chemotherapy for ER-Positive Breast Cancer

The standard of care for estrogen receptor-positive (ER-positive) breast cancer typically involves endocrine therapy.[9][10][11] However, chemotherapy, including Doxorubicin-containing regimens, may be used in cases of more aggressive or advanced disease, or after the cancer has become resistant to hormone therapy.[12][13] The choice of therapy is highly dependent on the stage of the cancer, the patient's menopausal status, and other tumor characteristics.[13]

Conclusion

KDM5B inhibitors represent a promising targeted therapy for cancers with epigenetic dysregulation, such as certain breast cancers. Preclinical data for representative compounds like CPI-455 demonstrate their ability to inhibit cancer cell growth, although at higher concentrations compared to a potent cytotoxic agent like Doxorubicin in in vitro models. The key distinction lies in their targeted mechanism of action, which may offer a different safety and efficacy profile in a clinical setting. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of KDM5B inhibitors in comparison to and in combination with standard-of-care chemotherapy.

References

Independent Validation of Vizenpistat: A Comparative Guide to ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for Vizenpistat (also known as SR-8541A), a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), with other emerging ENPP1 inhibitors. The information is intended to support independent validation and further research in the field of cancer immunotherapy.

Introduction to this compound and ENPP1 Inhibition

This compound is a clinical-stage, orally bioavailable small molecule inhibitor of ENPP1. ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 suppresses the activation of STING, thereby dampening the anti-tumor immune response. Inhibition of ENPP1 by agents like this compound is a promising therapeutic strategy to reactivate innate immunity against tumors.

Quantitative Data Comparison of ENPP1 Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives. This data has been compiled from various preclinical and early clinical studies.

CompoundTargetIC50 / KiKey Preclinical FindingsClinical Development Stage
This compound (SR-8541A) ENPP1IC50: 1.4 - 3.6 nM[1][2]Orally bioavailable (~50% in rodents); promotes immune cell infiltration in 3D spheroid models; synergistic anti-tumor effects with checkpoint inhibitors and radiation in syngeneic mouse models.[2][3][4]Phase 1 (NCT06063681) for advanced/metastatic solid tumors.[5]
RBS2418 ENPP1Ki: 0.13 - 0.14 nM[6]Orally bioavailable; complete ENPP1 inhibition in human serum at 100 mg dose; significant increase in progression-free survival in patients with ENPP1 and cGAS expressing tumors.[6][7][8]Phase 2 for advanced metastatic colorectal cancer.[7]
TXN10128 ENPP1IC50: 4 nM[9]Orally bioavailable (52.4% in mice); enhances STING pathway activation; synergistic anti-tumor effect with anti-PD-L1 antibodies in a colon cancer model.[9][10]Phase 1 dose escalation study in solid tumor patients in Korea.[11]
ISM5939 ENPP1IC50: 0.63 nM[12]Orally bioavailable; demonstrates robust anti-tumor efficacy in in vivo studies; favorable safety profile in preclinical models.[12][13]IND-enabling studies completed; entering Phase 1 trials.[13]
STF-1623 ENPP1Ki: 16 nM (in vitro); IC50: 68 nM (in cells)[14]Potent and selective inhibitor with a long tumor residence time; demonstrates robust anti-tumor and anti-metastatic effects across multiple syngeneic mouse tumor models.[14][15]Preclinical.
OC-1 ENPP1Ki: < 10 nM[16][17]Orally bioavailable (72% in mice, 63% in rats); shows single-agent anti-tumor activity (20-40% TGI) and combination activity (~75% TGI) with an anti-PD-1 antibody in syngeneic mouse models.[16][17]Preclinical.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of published data. Below are representative experimental protocols for key assays used in the preclinical evaluation of ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Reagents and Materials: Recombinant human ENPP1, ATP (substrate), ADP-Glo™ Kinase Assay kit (Promega), test compounds (e.g., this compound).

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and BSA.

    • Add recombinant ENPP1 to the wells of a 384-well plate.

    • Add serial dilutions of the test compound.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition (TGI) Studies in Syngeneic Mouse Models

These studies assess the anti-tumor efficacy of an ENPP1 inhibitor in immunocompetent mice.

  • Animal Models: Syngeneic mouse models, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma), are commonly used.[18]

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound (e.g., OC-1) is administered orally at a specified dose and schedule.[16]

    • A control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

Signaling Pathway of ENPP1 Inhibition

ENPP1_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS dsDNA Cytosolic dsDNA dsDNA->cGAS ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import AMP pAMP ENPP1->AMP Hydrolysis This compound This compound This compound->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN AntiTumor Anti-tumor Immunity IFN->AntiTumor

Caption: Mechanism of action of this compound in the ENPP1-STING pathway.

Experimental Workflow for In Vivo Tumor Growth Inhibition Study

TGI_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., CT26) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (e.g., Oral this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size limit or study duration data_analysis Data Analysis (TGI Calculation) endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for a preclinical in vivo tumor growth inhibition study.

Logical Comparison of ENPP1 Inhibitors

Inhibitor_Comparison This compound This compound (SR-8541A) IC50: 1.4-3.6 nM Oral Bioavailability: ~50% (rodents) Clinical Stage: Phase 1 RBS2418 RBS2418 Ki: 0.13-0.14 nM Oral Bioavailability: Yes Clinical Stage: Phase 2 TXN10128 TXN10128 IC50: 4 nM Oral Bioavailability: 52.4% (mice) Clinical Stage: Phase 1 ISM5939 ISM5939 IC50: 0.63 nM Oral Bioavailability: Yes Clinical Stage: Pre-IND Preclinical Preclinical Alternatives STF-1623 OC-1

Caption: A logical grouping and comparison of key attributes for this compound and its alternatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Vizenpistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management

The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of Vizenpistat, a novel ENPP1 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling of hazardous chemical waste and draw upon safety protocols for structurally similar compounds, including quinazoline (B50416) derivatives and sulfonamides. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.

I. Precautionary Safety Measures and Hazard Assessment

This compound should be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE) when managing this compound waste.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

II. Step-by-Step Disposal Protocol

The cornerstone of this compound disposal is the strict segregation and clear labeling of all waste streams. At no point should this compound waste be mixed with general laboratory trash or disposed of down the drain.

  • Waste Segregation at the Source:

    • Immediately upon generation, separate all materials contaminated with this compound into a dedicated hazardous waste stream. This includes unused compound, contaminated weighing boats and paper, pipette tips, vials, and any personal protective equipment that has come into direct contact with the substance.

  • Containerization of Waste:

    • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for hazardous liquid waste. The solvent should be identified on the label.

    • Sharps Waste: Any sharps, such as needles or glass Pasteur pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Hazardous Waste:

    • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] The preferred method of destruction for chemical compounds of this nature is high-temperature incineration by a licensed facility.[2][3]

III. Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain and Absorb the Spill:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into the designated solid hazardous waste container.

    • For liquid spills, use an inert absorbent material to contain the spill. Place the used absorbent material into the solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

IV. Quantitative Data Summary

While a specific SDS for this compound is not publicly available, the following table summarizes general handling and storage recommendations based on information for similar laboratory chemicals.

ParameterGuidelineSource
Storage of Pure Compound Store in a cool, dry, and well-ventilated area.General Laboratory Best Practice
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[4]
Waste Disposal Method Collection by a licensed hazardous waste disposal service.[1][2]
Recommended Destruction High-temperature incineration.[2][3]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

Vizenpistat_Disposal_Workflow A Waste Generation (this compound-contaminated materials) B Segregate at Source (Separate from general waste) A->B C Containerize Waste (Solid, Liquid, Sharps) B->C D Label Containers ('Hazardous Waste - this compound') C->D E Store in Designated Area (Secure & Ventilated) D->E F Arrange for Pickup (Contact EHS or Licensed Contractor) E->F G Final Disposal (High-Temperature Incineration) F->G

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety & Handling Protocols for Vizenpistat

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research, ensuring the safety of laboratory personnel is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling, and disposal of Vizenpistat, a novel compound in drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon established best practices for handling chemical compounds of unknown toxicity in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Skin Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves, lab coat.[1]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Aerosol Generation Chemical splash goggles and a face shield.[2]Nitrile gloves (consider double-gloving), chemical-resistant lab coat or gown.[3]A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood.[1][2]
Cleaning and Decontamination Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves, lab coat.Not generally required.
Waste Disposal Safety glasses.Nitrile gloves, lab coat.Not generally required.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial to minimize the risk of exposure during the handling of this compound.

1. Preparation:

  • Before handling this compound, ensure that a current and accessible Safety Data Sheet (SDS) for a similar compound or the general laboratory chemical safety plan is reviewed by all personnel involved.

  • Verify that all necessary PPE is available and in good condition.

  • Ensure that a chemical fume hood is certified and functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[1]

2. Handling:

  • All manipulations of this compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as outlined in the table above.

  • Use disposable equipment whenever possible to avoid cross-contamination and reduce cleaning requirements.

  • When weighing, use a containment balance or a balance enclosure within the fume hood.

  • For solution preparation, add this compound to the solvent slowly to avoid splashing.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Review SDS Review Safety Data Sheet Gather PPE Gather Appropriate PPE Review SDS->Gather PPE Check Fume Hood Verify Fume Hood Function Gather PPE->Check Fume Hood Locate Safety Equipment Locate Eyewash/Shower Check Fume Hood->Locate Safety Equipment Weigh Compound Weigh this compound Locate Safety Equipment->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Skin Contact Skin Contact Weigh Compound->Skin Contact Inhalation Inhalation Weigh Compound->Inhalation Collect Solid Waste Collect Contaminated Solid Waste Prepare Solution->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Prepare Solution->Collect Liquid Waste Eye Contact Eye Contact Prepare Solution->Eye Contact Ingestion Ingestion Prepare Solution->Ingestion Dispose via EHS Dispose through EHS Collect Solid Waste->Dispose via EHS Rinse Containers Triple-Rinse Empty Containers Collect Liquid Waste->Rinse Containers Rinse Containers->Dispose via EHS Seek Medical Attention Seek Immediate Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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